(r)-(-)-alpha-Methylhistamine dihydrobromide
Description
Properties
IUPAC Name |
(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHNAAABSGVRDT-ZJIMSODOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=CN1)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336758 | |
| Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868698-49-1 | |
| Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(r)-(-)-alpha-Methylhistamine Dihydrobromide: A Technical Guide to its Receptor Binding Profile and Functional Implications
Introduction
(r)-(-)-alpha-Methylhistamine dihydrobromide is a chiral derivative of histamine that has become an indispensable pharmacological tool for the investigation of the histamine H3 receptor (H3R).[1] Its high potency and selectivity for the H3R have allowed researchers to elucidate the physiological and pathophysiological roles of this important presynaptic autoreceptor.[1][2][3] This technical guide provides an in-depth analysis of the receptor binding profile of (r)-(-)-alpha-Methylhistamine, a detailed protocol for its characterization using radioligand binding assays, and an exploration of the functional consequences of its interaction with the H3 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the histaminergic system.
Receptor Binding Profile of (r)-(-)-alpha-Methylhistamine
(r)-(-)-alpha-Methylhistamine is a potent and selective agonist for the histamine H3 receptor.[4] The methylation at the alpha-carbon of the ethylamine side chain of histamine significantly increases its potency at the H3 receptor, with this enhanced activity residing almost exclusively in the (R)-enantiomer.[5] The corresponding (S)-isomer is approximately 100-fold less potent.[5]
The selectivity of (r)-(-)-alpha-Methylhistamine for the H3 receptor over other histamine receptor subtypes is a key attribute that makes it a valuable research tool. It exhibits weak affinity for H1 and H2 receptors.[4] While it was initially considered a highly selective H3 receptor agonist, the discovery of the H4 receptor revealed that (r)-(-)-alpha-Methylhistamine also possesses some affinity for this subtype, although it is still significantly more selective for the H3 receptor.[5]
Quantitative Binding Affinity Data
The binding affinities of (r)-(-)-alpha-Methylhistamine for the four histamine receptor subtypes are summarized in the table below. The data clearly illustrate its high affinity and selectivity for the H3 receptor.
| Receptor Subtype | Binding Affinity (Kd or pKi) | Selectivity vs. H3R | Reference |
| H3 Receptor | Kd = 50.3 nM | - | [4] |
| H4 Receptor | >200-fold lower than H3R | >200-fold | |
| H1 Receptor | pKi = 4.8 | >1000-fold lower than H3R | [4] |
| H2 Receptor | pKi < 3.5 | Significantly lower than H3R | [4] |
Note: Kd (dissociation constant) is a measure of the affinity of a ligand for a receptor, where a lower Kd value indicates a higher affinity. pKi is the negative logarithm of the inhibition constant (Ki), where a higher pKi value indicates a higher affinity.
Experimental Protocol: Competitive Radioligand Binding Assay for H3 Receptor
To experimentally determine the binding affinity of (r)-(-)-alpha-Methylhistamine for the H3 receptor, a competitive radioligand binding assay is a standard and robust method. This protocol outlines the key steps and considerations for such an assay.
Principle
This assay measures the ability of a non-radiolabeled compound (the "competitor," in this case, (r)-(-)-alpha-Methylhistamine) to displace a specific radiolabeled ligand from the H3 receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the inhibition constant (Ki).
Materials
-
Radioligand: [3H]-(R)-α-methylhistamine or another suitable H3R-selective radioligand.[6][7]
-
Competitor: this compound
-
Receptor Source: Membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high H3R density (e.g., rat cortex).[6][8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H3R ligand (e.g., 10 µM unlabeled histamine or thioperamide) to determine non-specific binding.[2]
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Liquid Scintillation Counter
Step-by-Step Methodology
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).[9]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of (r)-(-)-alpha-Methylhistamine.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Functional Implications and Signaling Pathways
Canonical Signaling Pathway
Activation of the H3 receptor by (r)-(-)-alpha-Methylhistamine leads to the following key signaling events:
-
G Protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.
Non-Canonical Signaling Pathways
In addition to the canonical pathway, H3 receptor activation can also engage other signaling cascades, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: H3 receptor stimulation can activate the MAPK/ERK pathway, which is involved in various cellular processes such as cell growth and differentiation.[8]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The H3 receptor can also activate the PI3K/Akt pathway, which plays a crucial role in cell survival and metabolism.
Physiological Consequences
The activation of these signaling pathways by (r)-(-)-alpha-Methylhistamine has significant physiological consequences. As a presynaptic autoreceptor on histaminergic neurons, H3R activation inhibits the synthesis and release of histamine.[1][2] Furthermore, as a heteroreceptor on other neurons, it can inhibit the release of various other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] This modulatory role in neurotransmitter release underlies the interest in H3R as a therapeutic target for a range of neurological and psychiatric disorders.[1][2]
H3 Receptor Signaling Diagram
Caption: Signaling pathways activated by the H3 receptor agonist.
Conclusion
This compound is a cornerstone pharmacological tool for the study of the H3 receptor. Its high potency and selectivity, coupled with a well-characterized binding profile, enable precise investigation of H3R function. Understanding its interactions with the H3 receptor and the subsequent signaling cascades is crucial for advancing our knowledge of the histaminergic system and for the development of novel therapeutics targeting this receptor. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize (r)-(-)-alpha-Methylhistamine in their scientific endeavors.
References
-
Histamine H3 receptor. In: Wikipedia. Accessed January 15, 2026. [Link]
-
Signaling pathways associated with the histamine H3 receptor. The... In: ResearchGate. Accessed January 15, 2026. [Link]
-
Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... In: ResearchGate. Accessed January 15, 2026. [Link]
-
Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed. Accessed January 15, 2026. [Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. Accessed January 15, 2026. [Link]
-
R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. PubMed. Accessed January 15, 2026. [Link]
-
Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. PubMed. Accessed January 15, 2026. [Link]
-
Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists. PubMed. Accessed January 15, 2026. [Link]
-
alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. PubMed. Accessed January 15, 2026. [Link]
-
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Accessed January 15, 2026. [Link]
-
α-Methylhistamine. In: Wikipedia. Accessed January 15, 2026. [Link]
-
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Publikationsserver der Universität Regensburg. Accessed January 15, 2026. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Accessed January 15, 2026. [Link]
-
Histamine Type I (H1) Receptor Radioligand Binding Studies on Normal T Cell Subsets, B Cells, and Monocytes. PubMed. Accessed January 15, 2026. [Link]
-
(S)-alpha-Methylhistamine. PubChem. Accessed January 15, 2026. [Link]
-
Molecular and cellular analysis of human histamine receptor subtypes. PMC. Accessed January 15, 2026. [Link]
-
Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PubMed Central. Accessed January 15, 2026. [Link]
-
Biexponential Kinetics of (R)-alpha-[3H]methylhistamine Binding to the Rat Brain H3 Histamine Receptor. PubMed. Accessed January 15, 2026. [Link]
-
Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. PubMed. Accessed January 15, 2026. [Link]
-
1-Methylhistamine. PubChem. Accessed January 15, 2026. [Link]
-
Histamine receptor. In: Wikipedia. Accessed January 15, 2026. [Link]
-
Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors. PubMed. Accessed January 15, 2026. [Link]
-
(R)-α-methylhistamine. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 15, 2026. [Link]
-
Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells. PubMed. Accessed January 15, 2026. [Link]
-
The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. PubMed Central. Accessed January 15, 2026. [Link]
Sources
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Biexponential kinetics of (R)-alpha-[3H]methylhistamine binding to the rat brain H3 histamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 组胺受体 [sigmaaldrich.cn]
- 8. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Pharmacological properties of (r)-(-)-alpha-Methylhistamine dihydrobromide
An In-depth Technical Guide to the Pharmacological Properties of (R)-(-)-α-Methylhistamine Dihydrobromide
Executive Summary
(R)-(-)-α-Methylhistamine is a cornerstone pharmacological tool for investigating the histamine H3 receptor (H3R). Characterized as a potent and highly selective H3R agonist, this compound has been instrumental in elucidating the receptor's role as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters. Its ability to penetrate the blood-brain barrier has enabled extensive in vivo studies, revealing the H3R's involvement in cognitive functions, wakefulness, and cardiovascular regulation. Despite pharmacokinetic challenges related to its polarity, which have spurred the development of prodrug strategies, (R)-(-)-α-Methylhistamine remains an indispensable ligand in both academic research and early-stage drug discovery programs targeting the histaminergic system. This guide provides a comprehensive overview of its binding kinetics, functional signaling, physiological effects, and key experimental protocols for its application.
Introduction: The Significance of the Histamine H3 Receptor and its Prototypical Agonist
The histaminergic system, a vital neurotransmitter network originating from the tuberomammillary nucleus (TMN) in the hypothalamus, projects throughout the central nervous system (CNS) to regulate fundamental physiological processes, including sleep-wake cycles, appetite, and cognition.[1][2] Histamine exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Among these, the H3 receptor, first identified pharmacologically in 1983, is unique in its primary function as an inhibitory presynaptic receptor.[3]
As a presynaptic autoreceptor, the H3R provides a negative feedback mechanism on histaminergic neurons, inhibiting histamine synthesis and release.[3][4] Perhaps more critically, it also functions as a presynaptic heteroreceptor, modulating the release of a wide array of other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3] This positions the H3R as a master regulator of neurotransmission in the CNS, making it a compelling target for therapeutic intervention in neurological and psychiatric disorders.
The development of selective ligands has been paramount to understanding H3R pharmacology. (R)-(-)-α-Methylhistamine (RAMH) emerged as a seminal compound in this field. It is the R-enantiomer of α-methylhistamine, which exhibits significantly higher potency than its S-enantiomer, highlighting the stereoselectivity of the H3 receptor.[5] As a potent, selective, and brain-penetrant H3R agonist, RAMH has become the standard tool for probing the physiological and pathophysiological roles of this receptor.[4][6][7]
Molecular Pharmacology
Receptor Binding Profile: Affinity and High Selectivity
The utility of (R)-(-)-α-Methylhistamine as a research tool is fundamentally grounded in its high affinity and exceptional selectivity for the H3 receptor over other histamine receptor subtypes. Radioligand binding studies have consistently demonstrated its potent interaction with the H3R.
Quantitative analysis reveals a dissociation constant (Kd) of approximately 50.3 nM for the H3 receptor.[6][7][8][9] In contrast, its affinity for H1 and H2 receptors is markedly weaker, with reported pKi values of 4.8 and <3.5, respectively.[6][7][10] This translates to a selectivity for the H3 receptor that is over 1000 times greater than that of endogenous histamine.[6][7][10] Furthermore, it displays a selectivity of more than 200-fold over the more recently discovered H4 receptor.[8][9][11] This pharmacological profile confirms (R)-(-)-α-Methylhistamine as a highly specific H3R probe.
| Ligand | Receptor Subtype | Binding Affinity | Reference |
| (R)-(-)-α-Methylhistamine | Histamine H3 | Kd = 50.3 nM | [6][7][8] |
| (R)-(-)-α-Methylhistamine | Histamine H1 | pKi = 4.8 | [6][7][10] |
| (R)-(-)-α-Methylhistamine | Histamine H2 | pKi < 3.5 | [6][7][10] |
| (R)-(-)-α-Methylhistamine | Histamine H4 | >200-fold selective vs. H3 | [8][11] |
Table 1: Receptor Binding Affinities of (R)-(-)-α-Methylhistamine
Functional Activity & Signaling Pathways
As an agonist, (R)-(-)-α-Methylhistamine mimics the action of endogenous histamine at the H3 receptor. The H3R is canonically coupled to the inhibitory G protein, Gαi/o.[3] Activation of this pathway by RAMH leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).
Additionally, the βγ subunits dissociated from the activated Gi protein can directly interact with N-type voltage-gated calcium channels (Cav2.2), inhibiting their function.[3] This action is critical to the H3R's role as a presynaptic inhibitor, as the reduction in calcium influx upon arrival of an action potential leads to a decrease in neurotransmitter release.[3]
Caption: H3R Gi-coupled signaling cascade activated by (R)-α-Methylhistamine.
In Vitro & Ex Vivo Pharmacology
Neurotransmitter Release Modulation
The primary function of H3R activation is the inhibition of neurotransmitter release. This has been demonstrated in numerous ex vivo preparations, such as brain slices and synaptosomes. Application of (R)-(-)-α-Methylhistamine inhibits the depolarization-evoked release of histamine from cortical synaptosomes, confirming its role as an autoreceptor agonist.[12] Similarly, it has been shown to inhibit the release of norepinephrine from cardiac sympathetic nerve endings.[12] These experiments are foundational to understanding its modulatory role in the CNS and peripheral nervous system.
Caption: Experimental workflow for a synaptosomal neurotransmitter release assay.
Vascular Effects
Beyond the nervous system, H3 receptors are also expressed on endothelial cells. Studies using isolated rat mesenteric resistance arteries have shown that (R)-(-)-α-Methylhistamine induces concentration-dependent, endothelium-dependent vasodilation.[13] This effect is abolished by endothelium removal and attenuated by H3R antagonists. The mechanism involves the release of nitric oxide (NO), prostaglandin I2, and endothelium-derived hyperpolarizing factors (EDHFs).[13] Similar vasodilatory effects have been observed in the isolated guinea pig aorta.[14]
In Vivo Pharmacology
The ability of (R)-(-)-α-Methylhistamine to cross the blood-brain barrier allows for the investigation of the H3R's role in complex physiological processes.
Central Nervous System Effects
-
Cognition and Memory: As an H3R agonist, RAMH generally impairs cognitive performance by reducing the release of pro-cognitive neurotransmitters like acetylcholine and histamine. However, its effects can be complex. In some models, it has been shown to enhance memory retention or reverse amnesia induced by other agents, such as propofol, by suppressing inhibitory neurotransmission.[6][7][15] In other paradigms, like active avoidance, its administration can increase avoidance responses, suggesting a facilitation of this type of learning.[16]
-
Locomotion and Wakefulness: The histaminergic system is crucial for maintaining wakefulness. By activating H3 autoreceptors and reducing histamine release, RAMH generally promotes sedative effects.[17] Its impact on spontaneous locomotor activity can be variable and sometimes requires co-administration with other agents to produce a significant effect.[18]
-
Anxiety and Fear: In animal models, RAMH has been shown to inhibit conditioned fear and avoidance responses, suggesting anxiolytic-like properties in specific contexts.[19][20]
Cardiovascular Effects
Systemic administration of (R)-(-)-α-Methylhistamine in anesthetized guinea pigs produces a dose-dependent hypotension and a decrease in total peripheral resistance.[17][21] A reduction in heart rate is also observed at higher doses.[21] These effects are consistent with H3R-mediated vasodilation and potential modulation of autonomic output to the heart.
Gastrointestinal and Other Peripheral Effects
When administered directly into the brain (intracerebroventricularly), RAMH inhibits gastric acid secretion in rats, highlighting a central H3R-mediated pathway for regulating this process.[20] Peripherally, it can act on H3 receptors on mast cells to inhibit the release of histamine, demonstrating a local autoregulatory feedback loop.[20]
Pharmacokinetics and Metabolism
Physicochemical Properties and Pharmacokinetic Challenges
A significant limitation of (R)-(-)-α-Methylhistamine for potential therapeutic development is its pharmacokinetic profile. As a small, polar, and strongly basic molecule, it exhibits poor passive diffusion across biological membranes, including the gastrointestinal tract and the blood-brain barrier.[15] Furthermore, it is subject to rapid in vivo inactivation.[15]
Prodrug Strategies
To overcome these limitations, researchers have developed lipophilic, non-basic azomethine prodrugs of RAMH.[15] This strategy involves a bioreversible derivatization that masks the polar amine group, thereby increasing lipophilicity and reducing metabolic degradation. These prodrugs have shown improved oral absorption and brain penetration, effectively delivering the parent compound to its target sites.[15]
Influence on Histamine Metabolism
In the CNS, histamine is primarily metabolized by the enzyme histamine N-methyltransferase (HNMT) to tele-methylhistamine (t-MH).[1][22] Administration of (R)-(-)-α-Methylhistamine has been shown to significantly decrease the steady-state levels of t-MH in the mouse brain.[7][9][10] This effect is a direct consequence of H3R autoreceptor activation, which reduces the synthesis and release of neuronal histamine, thereby decreasing the amount of substrate available for HNMT.
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the H3 receptor using (R)-(-)-α-Methylhistamine as a reference ligand and a suitable radioligand like -α-methylhistamine.
Materials:
-
Cell membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK293-H3R cells).
-
Radioligand: -α-methylhistamine.
-
Non-specific binding control: High concentration of a non-labeled H3R ligand (e.g., 10 µM Imetit).
-
Test compounds and (R)-(-)-α-Methylhistamine at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter mats (GF/B or GF/C), cell harvester, scintillation cocktail, and liquid scintillation counter.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer.
-
Non-Specific Binding (NSB): In designated wells, add 50 µL of the non-specific binding control ligand.
-
Total Binding (B0): In designated wells, add 50 µL of assay buffer.
-
Compound Addition: Add 50 µL of test compound or reference ligand dilutions (in assay buffer) to the remaining wells.
-
Radioligand Addition: Add 50 µL of -α-methylhistamine (at a final concentration near its Kd value) to all wells.
-
Membrane Addition: Add 50 µL of the H3R-expressing cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki value for the test compound using the Cheng-Prusoff equation, based on the IC50 value derived from the competitive binding curve.
Functional Assay: cAMP Accumulation Assay
This protocol measures the agonist activity of (R)-(-)-α-Methylhistamine by quantifying its ability to inhibit forskolin-stimulated cAMP production in H3R-expressing cells.
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
Assay medium: Serum-free DMEM or HBSS.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
(R)-(-)-α-Methylhistamine at various concentrations.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the H3R-expressing cells into 96- or 384-well plates and grow to 80-90% confluency.
-
Pre-incubation: Aspirate the growth medium and replace it with assay medium containing IBMX. Incubate for 30 minutes at 37°C.
-
Agonist Addition: Add various concentrations of (R)-(-)-α-Methylhistamine (or vehicle control) to the wells.
-
Stimulation: Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of (R)-(-)-α-Methylhistamine. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. The result should show a dose-dependent decrease in forskolin-stimulated cAMP levels.
Conclusion and Future Directions
(R)-(-)-α-Methylhistamine dihydrobromide is an exemplar of a selective pharmacological tool. Its high affinity and specificity for the H3 receptor have been indispensable for mapping the receptor's distribution, understanding its signaling mechanisms, and defining its vast array of physiological functions. From its role in modulating neurotransmitter release in the brain to its effects on the cardiovascular and gastrointestinal systems, RAMH has provided a clear pharmacological window into H3R biology.
While its intrinsic pharmacokinetic properties limit its therapeutic potential, the insights gained from its use have directly fueled the development of second-generation H3R ligands, including antagonists and inverse agonists, which are being investigated for cognitive disorders, sleep disorders, and obesity. Future research utilizing (R)-(-)-α-Methylhistamine will likely continue to unravel more subtle aspects of H3R function, such as receptor dimerization, biased agonism, and the specific roles of different H3R splice isoforms.[3]
References
- Arrang JM, Garbarg M, Lancelot JC, Lecomte JM, Pollard H, Robba M, Schunack W, Schwartz JC. (1987). Highly potent and selective ligands for histamine H3-receptors. Nature. 14-20;327(6118):117-23. [Link not available]
-
Wikipedia. Histamine H3 receptor. [Link]
-
Sattler, J., et al. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. PubMed. [Link]
-
Miyagawa, K., et al. (2007). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. PubMed. [Link]
-
Itakura, K., et al. (1995). Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice. PubMed. [Link]
-
BioCrick. (R)-(-)-α-Methylhistamine dihydrobromide | CAS:868698-49-1. [Link]
-
McLeod, R. L., et al. (1994). The effects of (R) alpha-methyl histamine on the isolated guinea pig aorta. PubMed. [Link]
-
McLeod, R. L., et al. (1993). Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs. PubMed Central. [Link]
-
Haas, H. L., et al. (2008). Histamine in the Nervous System. Physiological Reviews. [Link]
-
Rubio, S., et al. (2001). Effects of histamine precursor and (R)-alpha-methylhistamine on the avoidance response in rats. PubMed. [Link]
-
Garbarg, M., et al. (1992). alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. PubMed. [Link]
-
Brzozowski, T., et al. (2004). Effect of Central and Peripheral Actions of Histamine and Its Metabolite N-alpha Methyl Histamine on Gastric Secretion and Acute Gastric Lesions. PubMed. [Link]
-
Sadek, B., et al. (2016). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PubMed Central. [Link]
-
Baker, J. G. (2008). A study of antagonist affinities for the human histamine H2 receptor. PubMed Central. [Link]
-
Li, M., et al. (2006). Evidence for histamine as a neurotransmitter in the cardiac sympathetic nervous system. PubMed. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (R)-α-methylhistamine. [Link]
-
Koyama, Y., et al. (2021). [Effects of Histamine and Related Compounds on the Central Nervous System]. PubMed. [Link]
-
American Physiological Society Journal. Histamine in the Nervous System. [Link]
-
Wikipedia. α-Methylhistamine. [Link]
-
Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. PubMed. [Link]
-
Yoshikawa, T., et al. (2019). Histamine N-Methyltransferase in the Brain. PubMed Central. [Link]
-
Eagle Biosciences. 1-Methylhistamine ELISA Kit. [Link]
-
IBL International. 1-Methylhistamine ELISA. [Link]
-
Frontiers. Histamine, Neuroinflammation and Neurodevelopment: A Review. [Link]
Sources
- 1. Histamine N-Methyltransferase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. ≥98% (HPLC), Histamine receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (R)-(-)-α-Methylhistamine dihydrobromide | CAS:868698-49-1 | Potent, standard H3 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. (R)-(-)-alpha-Methylhistamine dihydrobromide | Tocris Bioscience [tocris.com]
- 12. Evidence for histamine as a neurotransmitter in the cardiac sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of (R) alpha-methyl histamine on the isolated guinea pig aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of histamine precursor and (R)-alpha-methylhistamine on the avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α-Methylhistamine - Wikipedia [en.wikipedia.org]
- 18. Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. caymanchem.com [caymanchem.com]
- 21. Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Histamine, Neuroinflammation and Neurodevelopment: A Review [frontiersin.org]
An In-depth Technical Guide to the Discovery and Synthesis of (R)-(-)-α-Methylhistamine Dihydrobromide
This guide provides a comprehensive technical overview of (R)-(-)-α-Methylhistamine dihydrobromide, a pivotal tool in the study of the histamine H3 receptor. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical discovery, synthetic methodologies, and pharmacological characterization of this potent and selective H3 receptor agonist.
Introduction: The Dawn of the Third Histamine Receptor
The landscape of histamine research was significantly altered in 1983 with the discovery of a third histamine receptor subtype, the H3 receptor.[1][2] This discovery was not the result of molecular cloning, which would come later, but of a classic pharmacological approach. Researchers observed that histamine could inhibit its own release from depolarized rat brain slices, suggesting the presence of an autoreceptor.[1][2] This finding opened a new avenue for understanding the modulatory role of histamine in the central nervous system. The H3 receptor, a G protein-coupled receptor, acts as a presynaptic autoreceptor on histaminergic neurons, controlling the synthesis and release of histamine.[1][2] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP levels. The identification of selective ligands for this new receptor was paramount to unraveling its physiological functions.
The Emergence of a Potent Agonist: (R)-(-)-α-Methylhistamine
In 1987, the same in vitro model that led to the discovery of the H3 receptor was instrumental in the design of the first highly selective and potent H3-autoreceptor ligands.[1][2] Among these was (R)-(-)-α-Methylhistamine, which proved to be a powerful agonist, effectively inhibiting the activity of histaminergic neurons in the brain.[1][2] This compound became an indispensable pharmacological tool, enabling researchers to explore the roles of histaminergic neurons in wakefulness, attention, learning, and other cognitive processes.[1][2]
Synthesis of (R)-(-)-α-Methylhistamine Dihydrobromide: A Stereoselective Approach
The stereochemistry of α-methylhistamine is crucial for its activity, with the (R)-enantiomer being significantly more potent at the H3 receptor. Therefore, stereoselective synthesis or efficient chiral resolution is essential for obtaining the desired biologically active compound. While various synthetic routes have been developed, this guide will focus on a well-established method involving the chiral resolution of racemic α-methylhistamine.
Rationale for the Synthetic Strategy
The chosen method involves the formation of diastereomeric salts using a chiral resolving agent. This is a robust and widely used technique for separating enantiomers on a preparative scale.[3] The principle lies in the differential solubility of the diastereomeric salts, allowing for their separation by fractional crystallization.[3] The selection of the resolving agent is critical and often requires empirical screening to find one that forms well-defined crystals with one of the enantiomers. For α-methylhistamine, derivatives of tartaric acid are commonly employed.
Experimental Protocol: Chiral Resolution of (±)-α-Methylhistamine
The following protocol outlines the key steps in the chiral resolution of racemic α-methylhistamine, followed by conversion to the dihydrobromide salt.
Step 1: Preparation of Racemic α-Methylhistamine
Racemic α-methylhistamine can be synthesized from histamine or histidine through various established methods. A common approach involves the reaction of 4-(2-aminoethyl)imidazole with a methylating agent, followed by appropriate workup.
Step 2: Diastereomeric Salt Formation
-
Dissolve racemic α-methylhistamine in a suitable solvent, such as methanol or ethanol.
-
Add an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid, dissolved in the same solvent.
-
Heat the mixture to ensure complete dissolution, and then allow it to cool slowly to room temperature.
-
Further cooling in an ice bath may be necessary to promote crystallization.
-
The less soluble diastereomeric salt, in this case, the (R)-α-methylhistamine-(+)-tartrate, will precipitate out of the solution.
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The optical purity of the obtained salt can be assessed by techniques such as polarimetry or chiral HPLC.
-
If necessary, recrystallize the salt from a suitable solvent to enhance its purity.
Step 4: Liberation of the Free Base
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution with a strong base, such as sodium hydroxide, to deprotonate the amine and liberate the free (R)-(-)-α-methylhistamine.
-
Extract the free base into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the pure (R)-(-)-α-methylhistamine.
Step 5: Formation of the Dihydrobromide Salt
-
Dissolve the oily (R)-(-)-α-methylhistamine free base in a suitable anhydrous solvent, such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add two equivalents of a solution of hydrobromic acid in a suitable solvent (e.g., acetic acid or ethanol).
-
The (R)-(-)-α-Methylhistamine dihydrobromide will precipitate as a white solid.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To assess the enantiomeric purity.[4][5]
-
Elemental Analysis: To confirm the elemental composition.
-
Melting Point: As an indicator of purity.
Pharmacological Characterization: Probing the H3 Receptor
The pharmacological activity of (R)-(-)-α-Methylhistamine dihydrobromide is primarily defined by its high affinity and agonist efficacy at the histamine H3 receptor.
Receptor Binding Assays
Receptor binding assays are performed to determine the affinity of a ligand for its receptor.[6][7][8][9] For (R)-(-)-α-Methylhistamine, this is typically done using a radioligand competition binding assay with membranes prepared from cells expressing the human H3 receptor.
Protocol: [³H]-Nα-Methylhistamine Competition Binding Assay
-
Membrane Preparation: Utilize a stable cell line, such as HEK293, expressing the human histamine H3 receptor. Homogenize the cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Radioligand: [³H]-Nα-Methylhistamine is a commonly used radioligand for H3 receptor binding assays.
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of [³H]-Nα-Methylhistamine and varying concentrations of the unlabeled ligand ((R)-(-)-α-Methylhistamine).
-
Separation of Bound and Free Radioligand: After incubation to equilibrium, separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine the efficacy of a ligand, i.e., its ability to activate the receptor and elicit a biological response. For the Gαi-coupled H3 receptor, a common functional assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol: cAMP Inhibition Assay
-
Cell Culture: Use a cell line expressing the human H3 receptor, such as CHO or HEK293 cells.
-
Stimulation of cAMP Production: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.
-
Agonist Treatment: Treat the cells with varying concentrations of (R)-(-)-α-Methylhistamine.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₁₁N₃ · 2HBr | |
| Molecular Weight | 287.00 g/mol | |
| Appearance | White to off-white solid | [10] |
| Solubility | Soluble in water (to 100 mM) | [11] |
| H3 Receptor Affinity (Kd) | 50.3 nM | [12] |
| Selectivity | >200-fold selective over H4 receptors | [12] |
Visualization of Key Processes
Synthesis Workflow
Caption: Workflow for the chiral resolution of α-methylhistamine.
Pharmacological Assay Workflow
Sources
- 1. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereochemical studies of chiral H-1 antagonists of histamine: the resolution, chiral analysis, and biological evaluation of four antipodal pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ≥98% (HPLC), Histamine receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 11. (R)-(-)-alpha-Methylhistamine dihydrobromide | Tocris Bioscience [tocris.com]
- 12. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]
Methodological & Application
In Vitro Profiling of (r)-(-)-alpha-Methylhistamine: A Guide for H3 Receptor Agonism Studies
This comprehensive guide provides detailed experimental protocols and technical insights for the in vitro characterization of (r)-(-)-alpha-Methylhistamine dihydrobromide, a potent and selective histamine H3 receptor (H3R) agonist.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the study of histamine receptors and the development of novel therapeutics targeting the H3R.
(r)-(-)-alpha-Methylhistamine is a critical tool for investigating the physiological and pathophysiological roles of the H3 receptor.[3] Due to its high potency and selectivity, it serves as a standard reference agonist in a variety of in vitro assays.[1] This guide will delve into the fundamental principles and step-by-step methodologies for accurately assessing its interaction with and activation of the H3 receptor.
Understanding the Target: The Histamine H3 Receptor and Its Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[4] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[3][4][5] Furthermore, the H3R acts as a heteroreceptor, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[4][5]
The H3 receptor is canonically coupled to the inhibitory G protein, Gi/o.[4][5] Activation of the H3R by an agonist like (r)-(-)-alpha-Methylhistamine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The βγ subunits of the G protein can also modulate other cellular effectors, such as N-type voltage-gated calcium channels, which contributes to the reduction in neurotransmitter release.[4][5]
H3 Receptor Signaling Pathway
Caption: Agonist activation of the H3R leads to Gi/o protein dissociation, resulting in adenylyl cyclase inhibition and modulation of calcium channels.
Preparation of this compound Stock Solutions
Scientific integrity begins with the accurate preparation of reagents. The dihydrobromide salt of (r)-(-)-alpha-Methylhistamine is typically soluble in water.
Key Material Properties:
| Property | Value | Source |
| Molecular Weight | 287 g/mol | [6] |
| Solubility | Soluble to 100 mM in water | [6] |
| Storage | Desiccate at room temperature | [6] |
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out 2.87 mg of this compound.
-
Dissolution: Dissolve the weighed compound in 1 mL of sterile, deionized water.
-
Mixing: Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
In Vitro Experimental Protocols
The following protocols outline key in vitro assays for characterizing the pharmacological properties of (r)-(-)-alpha-Methylhistamine at the H3 receptor.
Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This assay quantifies the affinity of (r)-(-)-alpha-Methylhistamine for the H3 receptor by measuring its ability to compete with a radiolabeled ligand. A common radioligand for the H3R is [3H]N-α-methylhistamine ([3H]NAMH).[7][8][9]
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a test compound.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) under standard conditions.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.[8] Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known H3R antagonist, e.g., 10 µM clobenpropit).[8]
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results for (r)-(-)-alpha-Methylhistamine:
| Parameter | Typical Value |
| Kd | ~50.3 nM |
| pKi | > 4.8 (for H1), < 3.5 (for H2) |
Note: These values are approximate and can vary depending on the specific experimental conditions.[1]
Functional Assay: cAMP Measurement
This assay determines the functional potency (EC50) and efficacy of (r)-(-)-alpha-Methylhistamine as an H3R agonist by measuring the inhibition of cAMP production.
Step-by-Step Protocol (using a cAMP biosensor assay):
-
Cell Culture:
-
Use a cell line stably expressing the H3 receptor and a cAMP biosensor (e.g., GloSensor™).[10]
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Setup:
-
Remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of (r)-(-)-alpha-Methylhistamine to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
-
Signal Detection:
-
Measure the luminescence or fluorescence signal according to the biosensor manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% cAMP production) and a baseline control (no forskolin).
-
Plot the percentage of inhibition of cAMP production against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum inhibition (Emax).
-
Expected Results: (r)-(-)-alpha-Methylhistamine will produce a concentration-dependent decrease in forskolin-stimulated cAMP levels.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Troubleshooting
| Issue | Possible Cause | Solution |
| High non-specific binding in radioligand assay | Insufficient washing; filter plate not adequately pre-treated. | Increase the number of wash steps; pre-treat the filter plate with polyethyleneimine (PEI). |
| Low signal window in cAMP assay | Low receptor expression; inefficient adenylyl cyclase stimulation. | Use a cell line with higher receptor expression; optimize the forskolin concentration. |
| Inconsistent results | Inaccurate pipetting; repeated freeze-thaw of agonist stock. | Use calibrated pipettes; use fresh aliquots of the stock solution for each experiment. |
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro characterization of (r)-(-)-alpha-Methylhistamine as a selective H3 receptor agonist. By employing these methods, researchers can obtain reliable data on its binding affinity and functional potency, contributing to a deeper understanding of H3 receptor pharmacology and its therapeutic potential.
References
-
Histamine H3 receptor - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Todoroki, M., et al. (2010). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. Biological & Pharmaceutical Bulletin, 33(1), 58-63. [Link]
-
Kottke, T., et al. (2004). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Journal of Medicinal Chemistry, 47(19), 4697-4703. [Link]
-
van der Wouden, H., et al. (2018). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology, 93(3), 209-220. [Link]
-
de Heus, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
-
ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3... Retrieved January 15, 2026, from [Link]
-
Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Retrieved January 15, 2026, from [Link]
-
Yoshikawa, T., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(1), 18-27. [Link]
-
Nordemann, U. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]
-
ResearchGate. (n.d.). Assessment of histamine H 3 receptor G q-coupled pharmacological assay... Retrieved January 15, 2026, from [Link]
-
Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]
-
Oishi, R., et al. (1989). Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain. Journal of Neurochemistry, 52(5), 1388-1392. [Link]
-
Barocelli, E., et al. (1995). R-alpha-methylhistamine-induced Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats via Central Histamine H3 Receptors. British Journal of Pharmacology, 115(7), 1326-1330. [Link]
-
Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology, 8, 13. [Link]
-
Wikipedia. (n.d.). α-Methylhistamine. Retrieved January 15, 2026, from [Link]
-
Immunomart. (n.d.). (R)-(-)-α-Methylhistamine dihydrobromide. Retrieved January 15, 2026, from [Link]
-
Lee, J., et al. (2018). Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. SLAS Discovery, 23(8), 799-808. [Link]
-
JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. [Link]
-
Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1734-1741. [Link]
Sources
- 1. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. This compound | Tocris Bioscience [tocris.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (r)-(-)-alpha-Methylhistamine dihydrobromide in Animal Studies
Introduction: Harnessing the Power of H3 Receptor Agonism
(r)-(-)-alpha-Methylhistamine is a potent and highly selective agonist for the histamine H3 receptor.[1] This G-protein coupled receptor (GPCR) plays a critical role as both an autoreceptor and a heteroreceptor, primarily located on nerve terminals.[2][3] As an autoreceptor, the H3 receptor provides a negative feedback mechanism, inhibiting the synthesis and release of histamine from histaminergic neurons.[1][3][4] As a heteroreceptor, it modulates the release of a wide array of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][3]
This dual function makes the H3 receptor a compelling target for investigating a multitude of physiological and pathophysiological processes. Consequently, (r)-(-)-alpha-Methylhistamine serves as an invaluable pharmacological tool for researchers in neuroscience, immunology, and gastroenterology. Its application in animal models allows for the exploration of H3 receptor function in cognitive processes, the sleep-wake cycle, neurogenic inflammation, nociception, and gastric acid secretion.[2][5][6][7][8]
This guide provides a comprehensive overview of the mechanism of action, recommended concentrations, and detailed protocols for the effective use of (r)-(-)-alpha-Methylhistamine dihydrobromide in preclinical animal research.
Scientific Foundation: Mechanism of Action and Pharmacokinetics
Signaling Pathway
The histamine H3 receptor is coupled to inhibitory G-proteins (Gαi/o).[2] Activation of the receptor by an agonist like (r)-(-)-alpha-Methylhistamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This cascade ultimately suppresses neurotransmitter release from the presynaptic terminal.
Caption: Workflow for a Self-Validating Dose-Response Experiment.
Step-by-Step Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the housing facility and handling for a sufficient period (e.g., one week) before the experiment begins to reduce stress-induced variability.
-
Baseline Measurements: If the experimental design allows, record baseline measurements for the parameter of interest (e.g., locomotor activity, nociceptive threshold) before any treatment.
-
Group Allocation: Randomly assign animals to different treatment groups. A typical design includes:
-
Vehicle Control: Receives only the vehicle (e.g., sterile saline).
-
Dose Groups: At least 3-4 groups receiving different doses of (r)-(-)-alpha-Methylhistamine to span the expected effective range.
-
(Optional but Recommended) Antagonist Control: A group pre-treated with a selective H3 receptor antagonist (e.g., thioperamide) before administration of an effective dose of (r)-(-)-alpha-Methylhistamine. [5][9]This is crucial for confirming that the observed effect is mediated specifically through the H3 receptor.
-
-
Administration: Prepare and administer the solutions as described in Protocol 1, ensuring the correct dose volume based on individual animal body weight.
-
Data Collection: At predetermined time points post-administration, measure the experimental endpoint. The timing should be informed by the compound's pharmacokinetic profile and the nature of the biological response.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Plot the dose of (r)-(-)-alpha-Methylhistamine against the measured response to visualize the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal effect), if applicable.
References
-
Title: The Disposition of (R)-alpha-methylhistamine, a Histamine H3-receptor Agonist, in Rats Source: PubMed URL: [Link]
-
Title: R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries Source: PubMed URL: [Link]
-
Title: Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists Source: PubMed URL: [Link]
-
Title: Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain Source: PubMed URL: [Link]
-
Title: Role of histamine in rodent antinociception Source: PubMed URL: [Link]
-
Title: Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist Source: PubMed URL: [Link]
-
Title: Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice Source: PubMed URL: [Link]
-
Title: (R)-alpha-methylhistamine inhibits ethanol-induced gastric lesions in the rat: involvement of histamine H3 receptors? Source: PubMed URL: [Link]
-
Title: R-alpha-methylhistamine-induced Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats via Central Histamine H3 Receptors Source: PubMed URL: [Link]
-
Title: Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs Source: PubMed URL: [Link]
-
Title: The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors Source: PubMed Central URL: [Link]
-
Title: Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice Source: PubMed Central URL: [Link]
-
Title: Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice Source: PubMed Central URL: [Link]
-
Title: Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder Source: PubMed Central URL: [Link]
-
Title: Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder Source: Frontiers URL: [Link]
-
Title: Role of Histamine H3 Receptors in Control of Mouse Intestinal Motility in Vivo and in Vitro: Comparison With alpha2-adrenoceptors Source: PubMed URL: [Link]
-
Title: R-(-)-alpha-methyl-histamine Has Nitric Oxide-Mediated Vasodilator Activity in the Mesenteric Vascular Bed of the Cat Source: PubMed URL: [Link]
-
Title: Histological effect of (R)-alpha-methylhistamine on ethanol damage in rat gastric mucosa: influence on mucus production Source: PubMed URL: [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Role of histamine in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. R-alpha-methylhistamine-induced inhibition of gastric acid secretion in pylorus-ligated rats via central histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (r)-(-)-alpha-Methylhistamine dihydrobromide in neuroinflammation models
An In-depth Guide to the Application of (R)-(-)-α-Methylhistamine dihydrobromide in Neuroinflammation Models
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (R)-(-)-α-Methylhistamine dihydrobromide, a potent histamine H3 receptor (H3R) agonist, in preclinical models of neuroinflammation. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring robust and reproducible outcomes.
Introduction: Targeting the Histaminergic System in Neuroinflammation
Neuroinflammation is a critical pathological component of numerous neurodegenerative and psychiatric disorders, characterized by the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes. This activation leads to the release of a cascade of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species, which can exacerbate neuronal damage.[1]
The histaminergic system, once primarily associated with peripheral allergic reactions, is now recognized as a crucial neuromodulatory system within the CNS.[2] Histaminergic neurons originating in the tuberomammillary nucleus project throughout the brain, regulating processes like wakefulness, cognition, and immune responses.[3][4] The histamine H3 receptor, in particular, has emerged as a key therapeutic target. As a presynaptic autoreceptor and heteroreceptor, the H3R provides a powerful mechanism for modulating the release of not only histamine but also other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[5][6][7]
(R)-(-)-α-Methylhistamine is a high-affinity, selective agonist for the H3 receptor.[8] Its application in neuroinflammation models allows for the precise investigation of how H3R activation can modulate the activity of microglia and astrocytes, offering a potential therapeutic avenue to dampen pathological neuroinflammatory processes.
Scientific Foundation: Mechanism of Action
Understanding the molecular signaling of the H3 receptor is fundamental to designing and interpreting experiments.
H3 Receptor Signaling: The H3R is a G-protein coupled receptor (GPCR) that couples to the inhibitory Gαi/o subunit.[9][10] Activation by an agonist like (R)-(-)-α-Methylhistamine initiates a downstream signaling cascade:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction suppresses the activity of protein kinase A (PKA) and the transcription factor CREB.
-
Activation of Kinase Pathways: H3R stimulation can also activate other critical signaling pathways, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in cell survival and inflammation.[11][12]
Effects on Glial Cells:
-
Microglia: As the brain's resident macrophages, microglia express H3 receptors. Studies have shown that H3R activation by agonists can inhibit critical microglial functions, including chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines following a lipopolysaccharide (LPS) challenge.[13] This suggests a direct anti-inflammatory or immunomodulatory role for H3R activation on these cells.
-
Astrocytes: Astrocytes also express functional H3 receptors.[12][14] Activation of these receptors can modulate intracellular signaling cascades, indicating their involvement in the complex interplay between neurons and glial cells during an inflammatory response.[12]
The following diagram illustrates the primary signaling pathways associated with H3 receptor activation.
Caption: H3 Receptor Signaling Cascade.
Application Protocol 1: In Vitro Neuroinflammation Model
This protocol details the use of (R)-(-)-α-Methylhistamine in a lipopolysaccharide (LPS)-stimulated microglial cell line (BV-2), a widely accepted model for studying neuroinflammatory responses.[15][16]
Objective: To quantify the dose-dependent effect of H3R activation on the production of pro-inflammatory mediators in activated microglia.
Workflow Overview:
Caption: Experimental workflow for the in vitro model.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into appropriate plates based on the downstream analysis:
-
96-well plates: For cell viability assays (e.g., MTT) and Griess assay.
-
24-well plates: For cytokine analysis via ELISA.
-
6-well plates: For gene expression (RT-qPCR) or protein analysis (Western Blot).
-
-
Allow cells to adhere and reach 70-80% confluency.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a stock solution of (R)-(-)-α-Methylhistamine dihydrobromide in sterile water or PBS. Further dilute to working concentrations in cell culture medium.
-
Rationale: Pre-treatment allows the agonist to bind to H3 receptors prior to the inflammatory insult, enabling a clear assessment of its modulatory effects.
-
Aspirate old medium and add fresh medium containing either vehicle (control) or varying concentrations of (R)-(-)-α-Methylhistamine. A recommended starting range is 10 nM to 10 µM.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Inflammatory Challenge:
-
Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4), reliably inducing a strong pro-inflammatory response.[17]
-
Prepare a stock of LPS (e.g., from E. coli O111:B4) and dilute it in culture medium.
-
Add LPS to the wells to a final concentration of 100-500 ng/mL.[18][19]
-
Include a negative control group (vehicle treatment, no LPS) and a positive control group (vehicle treatment + LPS).
-
-
Incubation and Sample Collection:
-
Return plates to the incubator. The incubation time depends on the endpoint:
-
After incubation, carefully collect the cell culture supernatant for ELISA and Griess assays. Store at -80°C.
-
Wash the remaining cells with cold PBS and lyse them using an appropriate buffer (e.g., TRIzol for RNA, RIPA buffer for protein).
-
Assessment of Neuroinflammatory Markers:
| Parameter | Method | Rationale & Expected Outcome |
| Pro-inflammatory Cytokines | ELISA for TNF-α, IL-6, IL-1β in supernatant.[20][21] | LPS robustly increases cytokine secretion. Effective H3R activation is expected to significantly reduce the levels of these cytokines. |
| Nitric Oxide (NO) Production | Griess Assay for nitrite in supernatant. | A measure of inducible nitric oxide synthase (iNOS) activity, a key inflammatory enzyme. H3R activation is expected to decrease nitrite levels.[19] |
| Gene Expression | RT-qPCR for Tnf, Il6, Il1b, Nos2 (iNOS) mRNA. | Measures the transcriptional response to the inflammatory stimulus. H3R activation should suppress the LPS-induced upregulation of these genes. |
| Cell Viability | MTT or similar assay. | Crucial control to ensure that observed anti-inflammatory effects are not due to compound-induced cytotoxicity. |
Application Protocol 2: In Vivo Neuroinflammation Model
This protocol describes an acute systemic inflammation model in mice, which induces a reliable and reproducible neuroinflammatory response in the brain.[22][23]
Objective: To determine if systemic administration of (R)-(-)-α-Methylhistamine can mitigate the central neuroinflammatory response to a peripheral inflammatory challenge.
Workflow Overview:
Caption: Experimental workflow for the in vivo model.
Detailed Methodology:
-
Animals and Acclimatization:
-
Use adult male C57BL/6 mice (8-12 weeks old).
-
House animals in a controlled environment for at least one week before the experiment.
-
All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
-
-
Experimental Groups:
-
Group 1 (Control): Vehicle (i.p.) + Saline (i.p.)
-
Group 2 (LPS Only): Vehicle (i.p.) + LPS (i.p.)
-
Group 3 (Treatment): (R)-(-)-α-Methylhistamine (i.p.) + LPS (i.p.)
-
A minimum of 6-8 animals per group is recommended.
-
-
Drug and LPS Administration:
-
Rationale: An intraperitoneal (i.p.) injection of LPS induces a systemic inflammatory response that communicates with the brain, leading to the activation of microglia and astrocytes and a subsequent neuroinflammatory state.[24]
-
Dissolve (R)-(-)-α-Methylhistamine in sterile 0.9% saline. A starting dose range, based on related H3 agonist studies, is 1-10 mg/kg.[25][26]
-
Administer the compound or vehicle via i.p. injection.
-
After 30-60 minutes, administer LPS (0.5 - 5 mg/kg, i.p.) or sterile saline. A single high dose is effective for inducing a robust response.[23]
-
-
Time Course and Tissue Collection:
-
Rationale: The neuroinflammatory response to a single high dose of LPS typically peaks between 12 and 24 hours.[27]
-
At 24 hours post-LPS injection, euthanize the mice using an approved method.
-
For biochemical analysis (ELISA, qPCR), rapidly decapitate the animal, extract the brain, dissect regions of interest (hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry, deeply anesthetize the mouse and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA before processing for sectioning.
-
Assessment of Neuroinflammatory Markers:
| Parameter | Method | Rationale & Expected Outcome |
| Brain Cytokine Levels | ELISA or Multiplex Assay on brain homogenates.[27] | LPS injection will significantly elevate brain levels of TNF-α, IL-6, and IL-1β.[28][29] Treatment with (R)-(-)-α-Methylhistamine is expected to attenuate this increase. |
| Microglial Activation | Immunohistochemistry (IHC) for Iba1. | In the control group, Iba1+ microglia will exhibit a ramified, resting morphology. In the LPS group, they will become amoeboid and intensely stained. The treatment group should show a reduction in these activation markers.[30] |
| Astrocyte Activation | IHC for Glial Fibrillary Acidic Protein (GFAP). | LPS will induce astrogliosis, characterized by increased GFAP expression and hypertrophic morphology. The treatment may reduce the extent of this reactive astrogliosis. |
| Gene Expression | RT-qPCR on RNA from brain homogenates. | Similar to the in vitro model, this assesses the transcriptional response within the brain tissue itself. |
Concluding Remarks
(R)-(-)-α-Methylhistamine dihydrobromide is a valuable pharmacological tool for elucidating the role of the histamine H3 receptor in neuroinflammation. The protocols outlined here provide a robust framework for both in vitro and in vivo investigations. By carefully controlling experimental variables and employing quantitative, multi-faceted assessment methods, researchers can generate high-quality data to advance our understanding of histaminergic modulation of CNS inflammatory diseases and evaluate its therapeutic potential.
References
-
Silverman, J. et al. (2014). Histamine H3 receptor agonists reduce L-dopa-induced chorea, but not dystonia, in the MPTP-lesioned nonhuman primate model of Parkinson's disease. Movement Disorders, 29(4), 505-514. [Link]
-
Mele, T., & Jurič, D. M. (2011). Histamine H3 receptor in astrocytes: role in NT-3 synthesis. SiNAPSA Neuroscience Conference. [Link]
-
Shah, G. L. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 72. [Link]
-
Al-Ghraiybah, N. F. et al. (2024). Pathophysiology of Alzheimer's Disease: Focus on H3 Receptor Modulators and Their Implications. Medicina, 60(2), 269. [Link]
-
Iida, T. et al. (2015). Histamine H3 receptor in primary mouse microglia inhibits chemotaxis, phagocytosis, and cytokine secretion. Glia, 63(9), 1530-1542. [Link]
-
Sweeney, K. R. et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols, 5(4), 103387. [Link]
-
Sharma, A. et al. (2021). Histamine H3 and H4 receptors modulate Parkinson's disease induced brain pathology. Neuroprotective effects of nanowired BF-2649 and clobenpropit with anti-histamine-antibody therapy. Progress in Brain Research, 266, 1-73. [Link]
-
Rocha, S. M. et al. (2020). Histamine Induces Microglia Activation and the Release of Proinflammatory Mediators in Rat Brain Via H1R or H4R. Journal of Neuroimmune Pharmacology, 15(2), 257-270. [Link]
-
Stansley, B., Post, J., & Hensley, K. (2012). A comparative review of evidence for a divergence of microglia activation patterns in stroke and Alzheimer's disease. Journal of Neuroinflammation, 9, 237. [Link]
-
Fox, G. B. et al. (2005). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Drug Discovery Today, 10(8), 539-546. [Link]
-
Yan, H. et al. (2020). Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments. Frontiers in Cellular Neuroscience, 13, 597. [Link]
-
Sadek, B., et al. (2016). Histamine H3 receptor as a potential target for cognitive symptoms in neuropsychiatric diseases. Behavioural Brain Research, 312, 337-349. [Link]
-
Liu, Y. et al. (2019). Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation. Journal of Neuroinflammation, 16(1), 84. [Link]
-
Zhang, X. et al. (2021). The expression and role of FcγRIIb in an in vitro model of LPS-induced neuroinflammation. ResearchGate. [Link]
-
Butz, S. et al. (2024). Gut-specific H3R signaling orchestrates microglia-dependent resolution of peripheral inflammation. bioRxiv. [Link]
-
Sadek, B., & Stark, H. (2016). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Systems Neuroscience, 10, 83. [Link]
-
Al-Ghraiybah, N. F. et al. (2023). Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer's Disease, Parkinson's Disease, and Autism Spectrum Disorder. International Journal of Molecular Sciences, 24(23), 16738. [Link]
-
Smith, A. M. et al. (2018). BV-2 Microglial Cells Used in a Model of Neuroinflammation. ResearchGate. [Link]
-
Savignac, H. M. et al. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Topics in Medicinal Chemistry, 16(11), 1189-1205. [Link]
-
Jurič, D. M. et al. (2013). Identification and pharmacological characterization of the histamine H3 receptor in cultured rat astrocytes. Neurochemistry International, 63(6), 617-624. [Link]
-
Pytka, K. et al. (2021). Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation. Pharmacological Reports, 73(6), 1693-1707. [Link]
-
Wang, Y. et al. (2021). Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS‑induced BV2 cells in vitro and in vivo. International Journal of Molecular Medicine, 47(6), 89. [Link]
-
Oenothein B Suppresses Lipopolysaccharide (LPS)-Induced Inflammation in the Mouse Brain. (2020). ResearchGate. [Link]
-
Choi, Y. et al. (2024). Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. Frontiers in Pharmacology, 15, 1359670. [Link]
-
Zakaria, R. et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(23), 14814. [Link]
-
Nirogi, R. et al. (2023). 0051 Samelisant, a H3 Receptor Inverse Agonist for the Potential Treatment of Excessive Daytime Sleepiness in Parkinson's Disease. Sleep, 46(Supplement_1), A22-A23. [Link]
-
Arias-García, M. A. et al. (2024). The Interaction of Histamine H3 and Dopamine D1 Receptors on Hyperkinetic Alterations in Animal Models of Parkinson's Disease. International Journal of Molecular Sciences, 25(1), 589. [Link]
-
Arias-García, M. A. et al. (2024). The Interaction of Histamine H3 and Dopamine D1 Receptors on Hyperkinetic Alterations in Animal Models of Parkinson's Disease. ResearchGate. [Link]
-
Bandaru, N. et al. (2025). Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment. Biomedical and Pharmacology Journal. [Link]
-
Wikipedia contributors. (2023). Histamine H3 receptor. Wikipedia. [Link]
-
Signaling pathways associated with the histamine H3 receptor. (2023). ResearchGate. [Link]
-
Medhurst, A. D. et al. (2007). GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1032-1045. [Link]
-
Bissonnette, E. Y. (1996). Histamine Inhibits Tumor Necrosis Factor Alpha Release by Mast Cells Through H2 and H3 Receptors. American Journal of Respiratory Cell and Molecular Biology, 14(6), 620-626. [Link]
-
Patsnap Synapse. (2024). What are H3 receptor agonists and how do they work?. Patsnap. [Link]
-
Histamine H3 receptor (H3R) main signaling pathways. (2012). ResearchGate. [Link]
-
Mazzoni, A. et al. (2001). Histamine regulates cytokine production in maturing dendritic cells, resulting in altered T cell polarization. The Journal of Clinical Investigation, 108(12), 1865-1873. [Link]
-
Bedse, G. (2015). Which is a good technique to measure the neuro-inflammatory markers in brain?. ResearchGate. [Link]
-
Gerlach, S. et al. (2021). Histamine Increases Th2 Cytokine-Induced CCL18 Expression in Human M2 Macrophages. International Journal of Molecular Sciences, 22(21), 11663. [Link]
-
Rahman, M. H. et al. (2022). Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases. BioMed Research International, 2022, 9978374. [Link]
-
Tsilioni, I. et al. (2019). Can the Proinflammatory Cytokines IL-6 and TNF-α Act as Biomarkers of Autism Spectrum Disorder? A Literature Review. ResearchGate. [Link]
-
Stoica, S. C. et al. (2025). The Role of IL-6 and TNF-Alpha Biomarkers in Predicting Disability Outcomes in Acute Ischemic Stroke Patients. ResearchGate. [Link]
-
Stoica, S. C. et al. (2025). The Role of IL-6 and TNF-Alpha Biomarkers in Predicting Disability Outcomes in Acute Ischemic Stroke Patients. Cureus, 17(1), e65568. [Link]
-
Nuutinen, S., & Panula, P. (2010). Role of Histamine in Modulating the Immune Response and Inflammation. Journal of Immunology Research, 2010, 489382. [Link]
-
Salig, R. S. et al. (2020). Histamine, Neuroinflammation and Neurodevelopment: A Review. Frontiers in Psychiatry, 11, 597424. [Link]
Sources
- 1. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine, Neuroinflammation and Neurodevelopment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer’s Disease, Parkinson’s Disease, and Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 6. Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sinapsa.org [sinapsa.org]
- 13. Histamine H3 receptor in primary mouse microglia inhibits chemotaxis, phagocytosis, and cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and pharmacological characterization of the histamine H3 receptor in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Commentary: Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Histamine H3 receptor agonists reduce L-dopa-induced chorea, but not dystonia, in the MPTP-lesioned nonhuman primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The Role of IL-6 and TNF-Alpha Biomarkers in Predicting Disability Outcomes in Acute Ischemic Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Histamine Induces Microglia Activation and the Release of Proinflammatory Mediators in Rat Brain Via H1R or H4R - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating In Vivo Administration of (r)-(-)-alpha-Methylhistamine dihydrobromide: A Senior Application Scientist's Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the in vivo administration of (r)-(-)-alpha-Methylhistamine dihydrobromide. This potent and selective histamine H3 receptor agonist is a critical tool for investigating the role of the histaminergic system in various physiological and pathological processes. This document emphasizes the scientific rationale behind procedural choices, ensuring robust and reproducible experimental outcomes.
Scientific Foundation: Understanding this compound
(r)-(-)-alpha-Methylhistamine is a high-affinity agonist for the histamine H3 receptor, with a reported dissociation constant (Kd) of 50.3 nM.[1][2][3] It exhibits over 200-fold selectivity for the H3 receptor compared to the H4 receptor.[1][2] The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine in the central nervous system (CNS).[1][4][5] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[4]
Activation of the H3 receptor, a Gαi/o-protein coupled receptor, leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades like the MAPK and Akt pathways.[6][7][8] Due to its role in regulating neurotransmission, the H3 receptor is a significant target for therapeutic development in areas like cognitive disorders, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[4][7]
This compound is highly soluble in water, up to 100 mM, facilitating its preparation for in vivo use.[1][2] However, its strong basicity and polarity limit its ability to penetrate biological membranes, including the blood-brain barrier (BBB), and it is subject to rapid inactivation in vivo.[9][10][11] These pharmacokinetic properties are a critical consideration when selecting an administration route.
Histamine H3 Receptor Signaling
The activation of the H3 receptor by (r)-(-)-alpha-Methylhistamine initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathways.
Caption: H3 Receptor Signaling Pathway.
Choosing the Optimal Administration Route: A Comparative Analysis
The selection of an administration route is dictated by the experimental objective, specifically whether the intended target is within the central nervous system or the periphery. The pharmacokinetic profile of (r)-(-)-alpha-Methylhistamine, particularly its poor BBB penetration, is a key determinant.[9][11]
| Administration Route | Target System | Rationale & Causality | Typical Dosage Range (Rodents) | Key Considerations |
| Intraperitoneal (i.p.) | Systemic/Peripheral | Allows for systemic distribution. Bypasses first-pass metabolism compared to oral administration. Suitable for studying peripheral H3 receptor functions or when some central effect via limited BBB penetration is acceptable. | 6-100 mg/kg (mice)[5][10][12] | Potential for local irritation. Variable absorption kinetics. |
| Intravenous (i.v.) | Systemic/Peripheral | Provides 100% bioavailability and rapid systemic distribution. Ideal for pharmacokinetic studies and examining acute peripheral effects. | 10-100 µg/kg (guinea pigs)[13][14]; 0.25-12.6 mg/kg (rats)[2][9][15] | Requires technical skill. Rapid clearance (half-life of ~1.3 min in rats).[2][9] |
| Intracerebroventricular (i.c.v.) | Central Nervous System (CNS) | Bypasses the blood-brain barrier to directly target central H3 receptors. Essential for elucidating the CNS-mediated effects of the compound. | 1-3 µ g/animal (mice/rats)[12] | Invasive surgical procedure. Requires stereotaxic equipment for accuracy. Risk of infection and tissue damage. |
| Oral Gavage (p.o.) | Systemic/Peripheral (Limited) | Generally not recommended for the parent compound due to poor oral absorption and rapid inactivation.[10][11] Prodrug strategies have been developed to enhance oral bioavailability.[11] | 100 mg/kg (rats)[16] | Low and variable bioavailability. Significant first-pass metabolism. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in checks and considerations to ensure experimental integrity. Adherence to local Institutional Animal Care and Use Committee (IACUC) guidelines is mandatory.
Preparation of Dosing Solution
Given its high water solubility, this compound can be readily dissolved in sterile, physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Calculate the required mass: Based on the desired concentration and final volume, calculate the mass of this compound needed.
-
Dissolution: In a sterile container, add the calculated mass of the compound to the appropriate volume of sterile saline or PBS.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) can aid dissolution if necessary.[1]
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Use the solution fresh or store at 4°C for short-term use. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Protocol: Intraperitoneal (i.p.) Injection in Mice
This route is suitable for systemic administration and is technically straightforward.
Caption: Workflow for Intraperitoneal Injection.
Step-by-Step Methodology:
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders. The animal should be positioned so its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[17][18]
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site avoids the cecum, urinary bladder, and spleen.[17][18]
-
Needle Insertion: Using a 25-30 gauge needle, insert it with the bevel facing up at a 30-45° angle into the identified quadrant.[17][19]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine, intestinal contents) or blood is aspirated. If any fluid appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.[19]
-
Injection: If aspiration is clear, inject the solution smoothly. The maximum recommended injection volume for a mouse is typically 10 ml/kg.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions for at least 10-15 minutes post-injection.[17]
Protocol: Intravenous (i.v.) Injection in Rats (Tail Vein)
This method ensures immediate and complete systemic delivery.
Caption: Workflow for Intravenous (Tail Vein) Injection.
Step-by-Step Methodology:
-
Animal and Solution Preparation: Warm the dosing solution to room or body temperature.[1] To aid in visualization of the tail veins, warm the rat's tail using a heat lamp or by immersing it in warm water. Place the rat in an appropriate restraint device.[1][7][8]
-
Vein Identification: Identify one of the two lateral tail veins. Wipe the tail with 70% ethanol.[4][6]
-
Needle Insertion: Using a 25-27 gauge needle with the bevel facing up, insert the needle parallel to the vein.[6][7]
-
Confirmation of Placement: Proper placement is indicated by a "flash" of blood in the needle hub and a lack of resistance upon injecting a small test volume. The vein should blanch as the solution is injected.[6][8] If a blister forms, the needle is not in the vein.
-
Injection: Inject the solution slowly. Bolus injections should not exceed 5 ml/kg, while slow injections can go up to 10 ml/kg.[6]
-
Withdrawal and Post-Procedure Care: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[1][7] Return the animal to its cage and monitor for any adverse effects.
Protocol: Intracerebroventricular (i.c.v.) Injection in Mice (Stereotaxic)
This is a surgical procedure for direct CNS administration. All steps must be performed under aseptic conditions.
Step-by-Step Methodology:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance).[20] Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness.
-
Surgical Preparation: Shave the scalp and sterilize the area with povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.[20][21]
-
Identification of Bregma: Identify the bregma, the intersection of the sagittal and coronal sutures.
-
Drilling the Burr Hole: Using the bregma as a reference, drill a small burr hole over the lateral ventricle. Typical coordinates for mice are: 0.5-0.6 mm posterior to bregma, 1.1-1.15 mm lateral to the midline.[20][22]
-
Injection:
-
Lower a Hamilton syringe with a 33-gauge needle to the desired depth (typically 1.6-2.5 mm from the pial surface) to target the ventricle.[20][23]
-
Inject the solution at a slow rate (e.g., 300 nL/min) to prevent a rapid increase in intracranial pressure.[20]
-
Leave the needle in place for an additional 1-5 minutes to minimize backflow upon withdrawal.[24]
-
-
Closure and Post-Operative Care: Slowly retract the needle and suture the incision. Provide post-operative analgesia (e.g., ketoprofen, buprenorphine) and allow the animal to recover on a heating pad.[20][21] Monitor the animal closely for signs of infection or neurological deficits.
Conclusion and Best Practices
The successful in vivo administration of this compound hinges on a clear understanding of the compound's properties and the specific goals of the research.
-
For systemic and peripheral investigations, intravenous and intraperitoneal routes are most appropriate, with i.v. offering more precise control over systemic concentration.
-
For central nervous system studies, direct intracerebroventricular administration is essential to bypass the blood-brain barrier.
-
Oral administration of the parent compound is generally not viable due to poor bioavailability, necessitating the use of prodrugs for this route.[11]
Adherence to aseptic techniques, accurate dose calculations, and proper animal handling are paramount for obtaining reliable, reproducible data and ensuring animal welfare. This guide provides the foundational protocols and scientific rationale to empower researchers in their exploration of the histaminergic system.
References
-
ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor.[Link]
-
PubMed. (n.d.). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms.[Link]
-
ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways.[Link]
-
PMC. (n.d.). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders.[Link]
-
Protocols.io. (2023). Rodent intracerebroventricular AAV injections.[Link]
-
JoVE. (2024). Free-Hand Intracerebroventricular Injections in Mice.[Link]
-
University of Wisconsin-Madison. (n.d.). Mouse Intraperitoneal (IP) administration Necessary Supplies Technique.[Link]
-
Bio-protocol. (2018). Intracerebroventricular Cannulation.[Link]
-
PubMed. (n.d.). The Disposition of (R)-alpha-methylhistamine, a Histamine H3-receptor Agonist, in Rats.[Link]
-
PMC. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System.[Link]
-
ScienceDirect. (2019). Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice.[Link]
-
Baylor University. (n.d.). Laboratory Mouse User Training.[Link]
-
PubMed. (n.d.). Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice.[Link]
-
PubMed. (n.d.). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist.[Link]
-
PubMed. (n.d.). Autoregulation of histamine release via the histamine H3 receptor on mast cells in the rat skin.[Link]
-
UBC Animal Care Committee. (n.d.). TECH 10a – Intraperitoneal Injection in the Adult Mouse SOP.[Link]
-
PubMed. (n.d.). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries.[Link]
-
PubMed. (n.d.). N alpha-methylhistamine inhibits intestinal transit in mice by central histamine H1 receptor activation.[Link]
-
PubMed. (n.d.). Role of histamine in rodent antinociception.[Link]
-
PubMed. (n.d.). Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain.[Link]
-
PubMed. (n.d.). Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells.[Link]
-
PubMed. (n.d.). Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs.[Link]
-
PubMed. (n.d.). Histological effect of (R)-alpha-methylhistamine on ethanol damage in rat gastric mucosa: influence on mucus production.[Link]
-
PubMed. (n.d.). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine.[Link]
-
PMC. (n.d.). The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects.[Link]
-
PubMed. (n.d.). Pharmacokinetics of acrivastine after oral and colonic administration.[Link]
-
PMC. (n.d.). Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs.[Link]
-
NCBI Bookshelf. (n.d.). Medication Routes of Administration.[Link]
-
PMC. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.[Link]
-
ResearchGate. (n.d.). A Comparison of Central and Peripheral Effects of Cetirizine and Loratadine.[Link]
-
PubMed. (n.d.). Pharmacokinetics of methylphenidate after oral administration of two modified-release formulations in healthy adults.[Link]
-
PMC. (n.d.). Molecular Regulation of Histamine Synthesis.[Link]
-
PubMed. (n.d.). Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice.[Link]
Sources
- 1. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of central and peripheral actions of histamine and its metabolite N-alpha methyl histamine on gastric secretion and acute gastric lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous (tail vein) injection of AAV into rat [protocols.io]
- 5. N alpha-methylhistamine inhibits intestinal transit in mice by central histamine H1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. The disposition of (R)-alpha-methylhistamine, a histamine H3-receptor agonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of histamine in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autoregulation of histamine release via the histamine H3 receptor on mast cells in the rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histological effect of (R)-alpha-methylhistamine on ethanol damage in rat gastric mucosa: influence on mucus production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. Rodent intracerebroventricular AAV injections [protocols.io]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jove.com [jove.com]
Troubleshooting & Optimization
(r)-(-)-alpha-Methylhistamine dihydrobromide solubility issues and solutions
Welcome to the technical support center for (r)-(-)-alpha-Methylhistamine dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and solubility of this compound.
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is readily soluble in water.[1][2] Several suppliers indicate a solubility of up to 100 mM in water, which corresponds to 28.7 mg/mL.[2] Information regarding its solubility in other common laboratory solvents like DMSO or ethanol is less prevalent in readily available datasheets. Given its nature as a dihydrobromide salt, it is expected to have high aqueous solubility and lower solubility in less polar organic solvents.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What could be the issue?
A2: Several factors can contribute to dissolution problems in aqueous buffers:
-
pH of the Buffer: As an amine salt, the pH of the solution is critical. The compound is most stable and soluble at a slightly acidic pH. If your buffer is neutral or alkaline, the amine salt can be converted to the free base, which is significantly less water-soluble.[3]
-
Buffer Composition: Certain ions in your buffer could potentially interact with the dihydrobromide salt, leading to the formation of a less soluble species.
-
Temperature: While heating can increase the dissolution rate, it's important to consider the thermal stability of the compound in your specific buffer.
-
Concentration: You may be attempting to prepare a solution that is above its solubility limit in that specific buffer system.
Q3: Can I use DMSO to prepare a stock solution?
A3: While water is the recommended solvent, DMSO is a common solvent for preparing high-concentration stock solutions of many compounds for in vitro and in vivo studies. One supplier suggests a formulation for in vivo studies that involves dissolving the compound in a vehicle containing DMSO, PEG300, Tween 80, and saline.[4] However, it is crucial to first test the solubility of this compound in 100% DMSO at your desired concentration on a small scale.
Q4: How should I store stock solutions of this compound?
A4: For aqueous stock solutions, it is recommended to store them at 4°C for short-term use and frozen at -20°C or -80°C for long-term storage to maintain stability and prevent bacterial contamination.[4][5] One supplier suggests that in-solvent solutions can be stored at -80°C for up to one year.[4] It is good practice to prepare aliquots to avoid repeated freeze-thaw cycles.
Q5: Is the compound stable in aqueous solutions?
A5: Generally, histamine and its analogues are relatively stable in aqueous solutions, especially when stored properly.[6] The stability can be affected by factors such as pH, temperature, and exposure to light. For histamine dihydrochloride, studies have shown that solutions are stable for at least 6 months when stored at 4°C or -18°C.[5] It is reasonable to expect similar stability for this compound, but it is always best to perform stability studies for your specific experimental conditions if long-term storage is required.
II. Troubleshooting Guide: Solubility Issues
This section provides a more in-depth, step-by-step approach to resolving common solubility problems.
Issue 1: The compound is not dissolving completely in water or aqueous buffer.
Underlying Causes:
-
Attempting to prepare a supersaturated solution.
-
Incorrect pH of the solvent.
-
Formation of a less soluble free base.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolution issues.
Detailed Protocol for pH Adjustment:
-
Prepare your aqueous buffer.
-
Measure the initial pH of the buffer.
-
Add the this compound powder to the buffer.
-
Stir the mixture at room temperature.
-
If the compound does not dissolve, slowly add 0.1 M HCl dropwise while monitoring the pH.
-
Continue adding acid until the compound is fully dissolved. The final pH should ideally be in the slightly acidic range.
-
Record the final pH of your stock solution.
Issue 2: Precipitation occurs when adding the stock solution to the cell culture media or assay buffer.
Underlying Causes:
-
pH Shift: The pH of your stock solution may be significantly different from the pH of your final assay buffer, causing the compound to precipitate upon dilution.
-
"Salting Out": The high salt concentration in some buffers can decrease the solubility of the compound.[7]
-
Solvent Shock: If you are using a high concentration of an organic co-solvent (like DMSO) in your stock, the rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.
Solutions:
-
pH Matching: If possible, prepare your stock solution in a buffer with a similar pH to your final assay buffer.
-
Lower Stock Concentration: Prepare a more dilute stock solution in an aqueous buffer to minimize the effects of pH shift and solvent shock.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller dilutions to gradually acclimate the compound to the new solvent environment.
-
Co-solvents: The use of co-solvents can help to increase the solubility of a drug.[8] If using a DMSO stock, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced precipitation and off-target effects.
Issue 3: Preparing Solutions for In Vivo Studies.
For in vivo applications, formulation is key to ensuring solubility and bioavailability.
Example Formulation:
One supplier suggests a formulation for in vivo use that involves a multi-component vehicle.[4] While the exact ratios are not provided, a common approach for similar compounds is as follows (always optimize for your specific application):
| Component | Purpose | Example Percentage (v/v) |
| DMSO | Primary Solvent | 5-10% |
| PEG300/PEG400 | Co-solvent/Solubilizer | 30-40% |
| Tween 80 | Surfactant/Emulsifier | 5% |
| Saline or PBS | Vehicle | 45-60% |
Protocol for Preparing an In Vivo Formulation:
-
Weigh the required amount of this compound.
-
Add the DMSO to the powder and vortex until fully dissolved.
-
Add the PEG300 and Tween 80, mixing thoroughly after each addition.
-
Slowly add the saline or PBS to the mixture while stirring continuously to reach the final volume.
-
Visually inspect the final solution for any signs of precipitation.
III. Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 287 g/mol | [2] |
| Formula | C₆H₁₁N₃·2HBr | [2] |
| CAS Number | 868698-49-1 | [2] |
| Appearance | White to off-white solid | [9] |
| Aqueous Solubility | Up to 100 mM (28.7 mg/mL) | [2] |
IV. References
-
BioCrick. (n.d.). (R)-(-)-α-Methylhistamine dihydrobromide. Retrieved from [Link]
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
-
Parekar, P. B., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Current Science Research and Review, 05(12).
-
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2010). SOLUBILITY ENHANCEMENT–EMINENT ROLE IN POORLY SOLUBLE DRUGS.
-
Keyzer, J. J., Wolthers, B. G., Breukelman, H., van der Slik, W., & de Monchy, J. G. (1985). Simultaneous determination of histamine and N tau-methylhistamine with high-performance liquid chromatography using electrochemical detection. Journal of chromatography, 337(1), 93–101.
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Methylhistamine. Retrieved from [Link]
-
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Immunomart. (n.d.). (R)-(-)-α-Methylhistamine dihydrobromide. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
de Monchy, J. G., Keyzer, J. J., van der Slik, W., & de Vries, K. (1984). Stability of histamine dihydrochloride in solution. The Journal of allergy and clinical immunology, 74(1), 59–61.
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
-
DLD Diagnostika GmbH. (2022, June 20). 1-Methylhistamine ELISA. Retrieved from [Link]
Sources
- 1. (R)-(-)-α-Methylhistamine dihydrobromide | CAS:868698-49-1 | Potent, standard H3 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | Tocris Bioscience [tocris.com]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]
- 5. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Histamine and Nτ-Methylhistamine with High-Performance Liquid Chromatography Using Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. (R)(-)-a-Methylhistamine solid, = 98 HPLC 75614-89-0 [sigmaaldrich.com]
Stability of (r)-(-)-alpha-Methylhistamine dihydrobromide in solution
Technical Support Center: (R)-(-)-α-Methylhistamine Dihydrobromide
A Guide to Ensuring Solution Stability and Experimental Integrity
Welcome to the technical support resource for (R)-(-)-α-Methylhistamine dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and efficacy of this potent H3 receptor agonist in solution. Inconsistent experimental outcomes can often be traced back to the degradation of critical reagents. This document provides FAQs, troubleshooting workflows, and validated protocols to ensure the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of (R)-(-)-α-Methylhistamine dihydrobromide solutions.
Q1: What is the recommended solvent for preparing stock solutions?
(R)-(-)-α-Methylhistamine dihydrobromide is readily soluble in water, with reported solubility up to 100 mM[1][2]. For most biological experiments, sterile, nuclease-free water is the recommended solvent. The use of buffers (e.g., PBS, HEPES) for final working dilutions is acceptable, but the pH of the buffer should be considered as it can influence long-term stability (see Section 3).
Q2: How should I prepare a stock solution?
To ensure accuracy and stability, follow this procedure:
-
Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the required amount of powder in a sterile environment.
-
Add the desired volume of sterile water. If needed, sonication can be used to facilitate dissolution[3].
-
Once fully dissolved, it is critical to divide the stock solution into single-use aliquots in sterile, low-protein-binding tubes. This practice is paramount to avoid repeated freeze-thaw cycles.
Q3: What are the optimal short-term and long-term storage conditions for stock solutions?
Storage conditions are critical for preventing degradation. Based on vendor recommendations and data from related histamine analogs, the following conditions are advised:
| Storage Condition | Recommended Temperature | Maximum Duration | Rationale & Key Considerations |
| Long-Term | -80°C | 6-12 months[4][5] | Minimizes molecular motion, effectively halting most chemical degradation pathways. Must be stored in tightly sealed aliquots. |
| Short-Term | -20°C | 1 month[3][4] | Suitable for frequently used stocks. Avoids the extreme temperature shifts of -80°C storage. |
| Working Aliquots | 4°C | ≤ 2 weeks[6] | Recommended for solutions that will be used within a short timeframe. Protect from light. |
| Room Temperature | Not Recommended | < 6 hours | Significant degradation of histamine analogs can occur at room temperature, especially when exposed to light. |
Q4: How many freeze-thaw cycles can a solution withstand?
Ideally, zero. Each freeze-thaw cycle introduces risks:
-
Precipitation: The process of freezing and thawing can cause the solute to fall out of solution, leading to an inaccurate concentration in the liquid phase.
-
Contamination: Opening the vial exposes the solution to atmospheric oxygen and potential microbial contaminants.
-
Water Condensation: Temperature cycling can introduce condensation, altering the concentration.
The single best practice is to prepare single-use aliquots immediately after making the stock solution.
Q5: Is (R)-(-)-α-Methylhistamine dihydrobromide sensitive to light?
Yes. Histamine and its derivatives are known to be susceptible to photodegradation[7]. Studies on other antihistamines confirm lability under UV/Vis irradiation[8][9]. Therefore, all solutions must be protected from light by using amber-colored vials or by wrapping standard vials in aluminum foil. This applies to storage and during experimental procedures.
Section 2: Troubleshooting Guide
Encountering unexpected results? Use this guide to diagnose potential issues related to reagent stability.
Problem: I'm observing inconsistent or lower-than-expected biological activity in my experiments.
This is the most common symptom of compound degradation. The active concentration of the agonist in your solution may be lower than you assume.
Troubleshooting Workflow for Inconsistent Results
Caption: A step-by-step workflow for diagnosing inconsistent experimental results.
Potential Causes & Corrective Actions:
-
Improper Storage:
-
Cause: Solution stored at 4°C for too long or at room temperature.
-
Solution: Discard the suspect solution. Prepare a fresh stock from solid material and adhere strictly to the storage guidelines in Section 1.
-
-
Light Exposure:
-
Cause: Vials were not light-protected during storage or on the lab bench.
-
Solution: Discard the solution. When preparing new solutions, use amber vials or wrap them in foil immediately.
-
-
Repeated Freeze-Thaw Cycles:
-
Cause: A single stock vial was used multiple times.
-
Solution: Discard the vial. Prepare new, single-use aliquots.
-
-
Incorrect pH of Final Dilution:
-
Cause: The compound was diluted in a buffer with a pH that promotes degradation (e.g., highly alkaline). The stability of many histamine analogs is pH-dependent[8].
-
Solution: Check the pH of your final assay medium. If possible, perform a pilot study to assess the stability of the compound in your specific buffer over the time course of your experiment.
-
Problem: I see a precipitate in my solution after thawing it from -80°C.
-
Cause: This may indicate that the solubility limit was exceeded at the storage temperature or that the freeze-thaw process caused the compound to crash out of solution.
-
Solution: Do not use the solution. The concentration is no longer reliable. Discard it and prepare a fresh, potentially more dilute, stock solution. Ensure the compound is fully dissolved at room temperature before aliquoting and freezing.
Section 3: Key Factors Influencing Stability
Understanding the chemical principles behind degradation allows for proactive prevention of stability issues.
3.1 Effect of pH The (R)-(-)-α-Methylhistamine molecule has two key ionizable groups: the primary amine on the propyl chain and the imidazole ring. The protonation state of these groups, dictated by the solution's pH, is critical to the molecule's stability. While specific pH-rate profile data for this compound is not readily available, data from related antihistamines shows that stability can be lowest in highly acidic or alkaline conditions due to acid-catalyzed or base-catalyzed hydrolysis[10]. For maximal stability in aqueous solution, a pH near neutral (6.0-7.5) is generally advisable unless experimental conditions demand otherwise.
3.2 Photostability Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradative photochemical reactions. For a molecule with an aromatic imidazole ring like α-Methylhistamine, this can lead to complex reactions, including ring-opening or polymerization, completely destroying its biological activity[8]. Protection from light is non-negotiable.
3.3 Oxidative Stability The imidazole ring and primary amine can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxides. While typically less of a concern than temperature or light-induced degradation, for very long-term storage or sensitive applications, preparing solutions with degassed water and/or storing aliquots under an inert gas like nitrogen or argon can provide additional protection[4].
Hypothetical Degradation Pathways
Caption: Potential degradation pathways for α-Methylhistamine under various stress conditions.
Section 4: Protocols for Stability Assessment
For GMP environments or when developing long-term assays, a formal stability study may be required.
4.1 Protocol: Preparation of Solutions for a Stability Study
-
Prepare a 10 mM stock solution of (R)-(-)-α-Methylhistamine dihydrobromide in sterile water.
-
Create several sets of aliquots in amber HPLC vials.
-
Store each set under different conditions to be tested (e.g., -80°C, -20°C, 4°C, Room Temperature - Protected from Light, Room Temperature - Exposed to Light).
-
Establish a pull schedule (e.g., T=0, 1 week, 4 weeks, 8 weeks, etc.).
-
At each time point, retrieve one vial from each storage condition and analyze immediately via HPLC.
4.2 Protocol: HPLC-Based Stability Indicating Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose[11].
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm (imidazole chromophore).
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a T=0 sample to establish the initial peak area and retention time of the intact drug.
-
Inject samples from each time point and storage condition.
-
Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point. A common stability threshold is retaining >90% of the initial concentration.
-
Observe the chromatogram for the appearance of new peaks, which indicate degradation products. A PDA detector is invaluable here as it can capture the UV spectrum of new peaks, helping to characterize them.
-
-
This protocol provides a framework; specific parameters like the gradient slope and column chemistry should be optimized for your specific system to ensure a robust separation.
References
-
Katarzyna, B., Anna, P., & Ewa, Z. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2853. [Link]
-
Reddit - r/HistamineIntolerance. (2024). Physiology of Histamine Degredation Pathways. [Link]
-
(R)-(-)-α-Methylhistamine dihydrobromide | CAS:868698-49-1 - BioCrick. [Link]
-
Comas-Basté, O., et al. (2022). 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study. Frontiers in Nutrition, 9, 1001112. [Link]
-
Murray, S., et al. (2000). Analysis of N(alpha)-methylhistamine by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 739(2), 337-344. [Link]
-
Di Libero, G., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. Molecules, 29(8), 1888. [Link]
-
Rosen, J. P., & Cohen, R. I. (1995). Degradation of histamine solutions used for bronchoprovocation. Chest, 107(6), 1702-1705. [Link]
-
Keyzer, J. J., et al. (1984). Simultaneous determination of histamine and Nτ-methylhistamine with high-performance liquid chromatography using electrochemical detection. Analytical Biochemistry, 139(2), 474-481. [Link]
-
Föge, J., et al. (2018). Histamine can be Formed and Degraded in the Human and Mouse Heart. Frontiers in Physiology, 9, 115. [Link]
-
Poberžnik, A., & Mavri, J. (2020). Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step. International Journal of Molecular Sciences, 21(18), 6667. [Link]
-
Krouwels, F. H., & van der Zwan, J. C. (1988). Stability of histamine dihydrochloride in solution. Allergie und Immunologie, 34(3), 187-190. [Link]
-
Prell, G. D., & Green, J. P. (1994). Dynamics of Histamine in the Brain. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 5th edition. [Link]
-
Design and synthesis of photoswitchable desloratadine ligands for histamine H 1 receptor photopharmacology - ResearchGate. [Link]
-
Haimart, M., et al. (1985). Simultaneous Determination of Histamine and N Alpha-Methylhistamine in Biological Samples by an Improved Enzymatic Single Isotope Assay. Agents and Actions, 16(3-4), 71-75. [Link]
-
Possibilities of preparation and storage of standard histamine solutions - ResearchGate. [Link]
-
Gumieniczek, A., Lejwoda, K., & Data, N. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules, 27(23), 8322. [Link]
-
Chequer, F. M., et al. (2001). Photomutagenic properties of terfenadine as revealed by a stepwise photostability, phototoxicity and photomutagenicity testing approach. Mutagenesis, 16(1), 69-75. [Link]
-
Analytical Profiles of Histamine - ResearchGate. [Link]
-
α-Methylhistamine - Wikipedia. [Link]
-
Oishi, R., et al. (1994). The Disposition of (R)-alpha-methylhistamine, a Histamine H3-receptor Agonist, in Rats. Journal of Pharmacy and Pharmacology, 46(12), 984-988. [Link]
-
Gumieniczek, A., Lejwoda, K., & Data, N. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules, 27(23), 8322. [Link]
-
Analytical Techniques In Stability Testing - Separation Science. [Link]
Sources
- 1. (R)-(-)-α-Methylhistamine dihydrobromide | Histamine H3 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. (R)-(-)-α-Methylhistamine dihydrobromide | CAS:868698-49-1 | Potent, standard H3 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]
- 6. Simultaneous Determination of Histamine and Nτ-Methylhistamine with High-Performance Liquid Chromatography Using Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol | MDPI [mdpi.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting inconsistent results with (r)-(-)-alpha-Methylhistamine dihydrobromide
Welcome to the technical support resource for (r)-(-)-alpha-Methylhistamine dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent and selective histamine H3 receptor agonist. Here, we address common challenges and provide in-depth, evidence-based solutions to ensure the reliability and reproducibility of your experimental outcomes.
I. Understanding the Compound: Key Characteristics
(r)-(-)-alpha-Methylhistamine is a high-affinity agonist for the histamine H3 receptor, with a reported dissociation constant (Kd) of 50.3 nM.[1][2][3][4] It is over 200-fold more selective for the H3 receptor than the H4 receptor and exhibits weak affinity for H1 and H2 receptors.[2][3][4] This compound is known to be brain-penetrant and can inhibit the synthesis and release of histamine in the central nervous system (CNS).[1][4][5]
| Property | Value | Source |
| Molecular Formula | C6H11N3.2HBr | [2] |
| Molecular Weight | 287 g/mol | [2][4] |
| Target | Histamine H3 Receptor | [1][2][3] |
| Dissociation Constant (Kd) | 50.3 nM | [1][2][3][4] |
| Solubility | Soluble to 100 mM in water | [4] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound in a question-and-answer format.
Inconsistent Receptor Binding or Functional Assay Results
Question: My dose-response curves for (r)-(-)-alpha-Methylhistamine are variable between experiments. What could be the cause?
Answer: Inconsistent results in receptor binding or functional assays can stem from several factors, from ligand preparation to the biological system itself.
-
Ligand Integrity:
-
Improper Storage: This compound should be stored at 4°C, protected from light, and under nitrogen.[2] For solutions, storage at -80°C for up to 6 months or -20°C for 1 month is recommended, also with protection from light and under nitrogen.[2] Improper storage can lead to degradation.
-
Solution Stability: Aqueous stock solutions should be freshly prepared. Avoid repeated freeze-thaw cycles.
-
-
Experimental System Variability:
-
Cell Line Health: Ensure your cell line expressing the H3 receptor is healthy, within a consistent passage number, and cultured under standardized conditions.
-
Receptor Expression Levels: Fluctuations in H3 receptor expression levels can significantly alter agonist potency. It's advisable to monitor receptor expression, for instance, via qPCR or FACS.
-
Receptor Splice Variants: The H3 receptor has multiple isoforms generated by alternative splicing.[6] Different cell lines or tissues may express different splice variants, which can exhibit distinct pharmacological properties.
-
-
Assay Conditions:
-
Incubation Time: Ensure sufficient incubation time for the ligand to reach binding equilibrium.
-
Buffer Composition: The pH and ionic strength of your assay buffer can influence ligand binding. Maintain a consistent buffer system.
-
Unexpected Off-Target Effects or Low Potency
Question: I'm observing effects that don't seem to be mediated by the H3 receptor, or the potency is lower than expected. Why might this be happening?
Answer: While (r)-(-)-alpha-Methylhistamine is highly selective for the H3 receptor, off-target effects or apparent low potency can occur under certain conditions.
-
High Concentrations: At very high concentrations, the compound's selectivity for the H3 receptor may decrease, potentially leading to interactions with other receptors.
-
H4 Receptor Activity: Although it has over 200-fold selectivity for H3 over H4 receptors, in systems with high H4 receptor expression, some activity may be observed.[4]
-
Endogenous Histamine: The H3 receptor is an autoreceptor that regulates histamine release.[6][7][8] Changes in endogenous histamine levels could modulate the observed effects of the exogenous agonist.
-
G-Protein Coupling: The H3 receptor couples to Gi G-proteins, leading to an inhibition of cAMP formation.[8] If your assay readout is not sensitive to this pathway, you may observe low potency.
Issues with In Vivo Experiments
Question: My in vivo results with (r)-(-)-alpha-Methylhistamine are not consistent. What factors should I consider?
Answer: In vivo studies introduce additional layers of complexity.
-
Pharmacokinetics: The route of administration, dose, and timing can all influence the concentration of the compound that reaches the target tissue.
-
Metabolism: Be aware of the metabolic profile of (r)-(-)-alpha-Methylhistamine in your animal model.
-
Blood-Brain Barrier Penetration: While the compound is brain-penetrant, factors affecting the blood-brain barrier's integrity could influence its CNS effects.[1][5]
-
Interaction with Other Neurotransmitter Systems: The H3 receptor acts as a heteroreceptor, modulating the release of other neurotransmitters like dopamine, GABA, acetylcholine, and serotonin.[7][8] The overall physiological response will be a composite of these interactions.
III. Experimental Protocols & Workflows
To ensure robust and reproducible data, follow these validated protocols.
Preparation of Stock Solutions
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
For a 10 mM stock solution, dissolve 2.87 mg of the compound in 1 mL of sterile, deionized water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C, protected from light.
General Cell-Based Functional Assay (cAMP Measurement)
This protocol provides a general framework for measuring the inhibition of cAMP production following H3 receptor activation.
-
Cell Seeding: Plate cells expressing the histamine H3 receptor at an appropriate density in a 96-well plate and culture overnight.
-
Serum Starvation: If necessary for your cell type, serum-starve the cells for a defined period before the assay.[9]
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[10][11]
-
Forskolin Stimulation: To measure the inhibitory effect of the H3 agonist, stimulate the cells with a concentration of forskolin that produces a submaximal increase in cAMP.
-
Agonist Treatment: Add varying concentrations of (r)-(-)-alpha-Methylhistamine to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
IV. Signaling Pathway
Activation of the histamine H3 receptor by (r)-(-)-alpha-Methylhistamine initiates a signaling cascade through the Gi/o family of G-proteins.
Caption: H3 receptor signaling pathway upon agonist binding.
V. References
-
The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology, [Link][6]
-
Genetic and pharmacological aspects of histamine H3 receptor heterogeneity. PubMed, [Link][12]
-
Possible roles of brain histamine H3 receptors and the pharmacology of its ligands. ResearchGate, [Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC, [Link][7]
-
Key assay optimization parameters and troubleshooting guidelines. NCBI Bookshelf, [Link][10]
-
Table 2. [Key assay optimization parameters and troubleshooting guidelines]. NCBI Bookshelf, [Link][9]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]
- 4. This compound | Tocris Bioscience [tocris.com]
- 5. ≥98% (HPLC), Histamine receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Genetic and pharmacological aspects of histamine H3 receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Storage and Handling of (r)-(-)-alpha-Methylhistamine dihydrobromide
Welcome to the technical support center for (r)-(-)-alpha-Methylhistamine dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical H3 receptor agonist. Improper storage can lead to degradation, compromising the accuracy and reproducibility of your experiments. This document provides in-depth, evidence-based answers and troubleshooting protocols to prevent and identify potential degradation.
Section 1: Understanding the Compound's Stability Profile
This compound is a potent and highly selective research tool.[1][2] Its chemical structure, particularly its formulation as a dihydrobromide salt, makes it susceptible to several environmental factors. Understanding these vulnerabilities is the first step toward effective preservation.
The primary threats to the stability of this compound are moisture, light, and oxygen . The dihydrobromide salt form makes the compound hygroscopic, meaning it readily attracts and absorbs water molecules from the atmosphere.[3][4] This can initiate both physical changes (clumping) and chemical degradation.
Caption: A troubleshooting workflow for investigating suspected compound degradation.
Section 4: Experimental Protocols
Protocol 1: Best Practices for Handling and Aliquoting Solid this compound
Objective: To accurately weigh and handle the solid compound while minimizing its exposure to atmospheric moisture and air.
Methodology:
-
Equilibration: Before opening, remove the vial from cold storage (-20°C or 4°C) and place it in a desiccator at room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Inert Environment: If available, perform all weighing and handling inside a glove box with a dry nitrogen or argon atmosphere. If a glove box is not available, work quickly in an area with low humidity.
-
Weighing: Use a calibrated analytical balance. Tare a clean, dry weighing vessel (e.g., a microcentrifuge tube). Quickly transfer the desired amount of powder to the vessel and record the weight.
-
Resealing: Immediately and tightly cap the stock vial. Wrap the cap threads with Parafilm® for an extra seal.
-
Inert Gas Backfill (Optional but Recommended): Gently flush the headspace of the stock vial with dry nitrogen or argon before resealing to displace ambient air.
-
Storage: Promptly return the main stock vial to its recommended storage condition (e.g., -20°C in a desiccator).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC) - A General Method
Objective: To qualitatively assess the purity of a suspect sample by comparing its chromatogram to that of a reference standard (e.g., a newly purchased vial). The appearance of new peaks or a significant decrease in the main peak's area suggests degradation.
Disclaimer: This is a general guideline. Method optimization (e.g., mobile phase composition, gradient) will be required for your specific system.
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL solution of a new, trusted lot of this compound in mobile phase A. This is your reference standard.
-
Sample Preparation: Prepare a 1 mg/mL solution of the suspect lot of the compound using the same solvent.
-
HPLC System & Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the reference standard to establish the retention time and peak shape of the pure compound.
-
Inject the suspect sample.
-
Compare the chromatograms.
-
-
Interpretation:
-
Purity Confirmed: The chromatogram of the suspect sample is nearly identical to the reference standard, with a single major peak at the correct retention time and purity >98%.
-
Degradation Suspected: The chromatogram of the suspect sample shows a significant decrease in the area of the main peak and/or the appearance of new, distinct peaks (degradation products) that are not present in the reference standard.
-
By adhering to these storage and handling protocols, you can ensure the chemical integrity of your this compound, leading to more reliable and reproducible scientific outcomes.
References
-
(R)-(-)-α-Methylhistamine dihydrobromide - Immunomart. (n.d.). Immunomart. [Link]
-
Physiology of Histamine Degredation Pathways : r/HistamineIntolerance. (2024, July 16). Reddit. [Link]
-
Comas-Basté, O., et al. (2022). 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study. Frontiers in Nutrition, 9. [Link]
-
Meister, J., et al. (2017). Histamine can be Formed and Degraded in the Human and Mouse Heart. Frontiers in Physiology, 8. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. [Link]
-
Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1349. [Link]
-
Prell, G. D., & Green, J. P. (1994). Dynamics of Histamine in the Brain. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 4th edition. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist. [Link]
-
Keyzer, J. J., et al. (1984). Stability of histamine dihydrochloride in solution. Thorax, 39(12), 920–922. [Link]
-
Puzovic, M., & Godec, A. D. (2007). Stability and compatibility of histamine H2-receptor antagonists in parenteral nutrition mixtures. Current Opinion in Clinical Nutrition and Metabolic Care, 10(3), 301-306. [Link]
-
Basavaraj, S., et al. (2015). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link]
-
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ResearchGate. [Link]
-
Gwee, M., et al. (1998). Analysis of N(alpha)-methylhistamine by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 705(1), 148-154. [Link]
-
What do we mean by hygroscopic nature of common salt? (2015, September 6). Quora. [Link]
-
What makes common salt hygroscopic? (2016, January 17). Quora. [Link]
-
24hr Urine for Histamine/Methylhistamine - Australian Clinical Labs. (n.d.). Australian Clinical Labs. [Link]
-
Hygroscopy - Wikipedia. (n.d.). Wikipedia. [Link]
-
Hygroscopic Salts - Designing Buildings Wiki. (2019, June 25). Designing Buildings. [Link]
-
Holgate, S. T., & Church, M. K. (2004). Pharmacology of Antihistamines. World Allergy Organization Journal. [Link]
-
1-Methylhistamine ELISA - IBL International. (n.d.). IBL International. [Link]
-
Histamine Antagonists: The Science Behind Allergy Relief | Pharmacology of antihistamines. (2025, September 6). YouTube. [Link]
-
N-Methylhistamine, 24 Hour, Urine - Mayo Clinic Laboratories. (n.d.). Mayo Clinic Laboratories. [Link]
-
Drugs - Histaminosis. (n.d.). Histaminosis. [Link]
-
N-Methylhistamine, Random Urine | ARUP Laboratories Test Directory. (n.d.). ARUP Laboratories. [Link]
Sources
Technical Support Center: Investigating Potential Cytotoxicity of (R)-(-)-alpha-Methylhistamine Dihydrobromide at High Concentrations
Introduction: Context and Purpose
(R)-(-)-alpha-Methylhistamine is well-characterized as a potent and selective agonist for the histamine H3 receptor, playing a crucial role in regulating neurotransmitter release.[1][2] Its therapeutic and research applications typically involve concentrations that ensure high specificity for the H3 receptor.[3][4] However, researchers occasionally explore supra-pharmacological or "high" concentrations, leading to questions about potential off-target effects, including cytotoxicity.
Currently, there is a notable lack of direct published evidence detailing the specific cytotoxic profile of (R)-(-)-alpha-Methylhistamine at high concentrations. This guide is therefore designed to serve as a proactive technical support resource for researchers embarking on such an investigation. It provides a logical framework, validated experimental protocols, and troubleshooting advice based on established principles of in vitro toxicology and cell-based assay design.[5][6] Our goal is to equip you with the tools to rigorously assess, characterize, and understand any observed cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cell death in our cultures treated with high concentrations of (R)-(-)-alpha-Methylhistamine. What could be the cause?
A1: While (R)-(-)-alpha-Methylhistamine is highly selective for the H3 receptor at nanomolar to low micromolar concentrations, supra-pharmacological levels (>50-100 µM, context-dependent) could potentially induce cytotoxicity through several mechanisms unrelated to its primary target.[7] These may include:
-
Off-Target Receptor Binding: At high concentrations, the compound may lose its specificity and interact with other histamine receptors (H1, H2, H4) or entirely different receptor families, triggering unintended signaling cascades that could lead to cell death.[8][9]
-
Mitochondrial Dysfunction: Many small molecules can impair mitochondrial function at high concentrations, leading to a drop in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.[10][11]
-
Physicochemical Stress: High concentrations of any small molecule salt, like a dihydrobromide, can alter the osmolarity or pH of the culture medium, inducing cellular stress and viability loss.
-
Reactive Metabolite Formation: Although less common for this class of compounds, cellular metabolism could theoretically convert the parent molecule into a reactive species that damages cellular macromolecules, leading to toxicity.[12][13]
A systematic investigation is required to differentiate these possibilities. Start by confirming the effect is dose-dependent and not an artifact of the vehicle or compound solubility issues.[14]
Q2: How do I establish an appropriate concentration range to test for cytotoxicity?
A2: A well-designed dose-response experiment is critical.[15] We recommend a broad, logarithmic dose range to capture the full cytotoxic profile.
-
Exploratory Range: Start with a wide range, for example, from the known effective concentration (EC50) for H3 receptor activity (low nM) up to a very high concentration (e.g., 1 mM). A suggested 8-point logarithmic dilution series could be: 1 µM, 3 µM, 10 µM, 30 µM, 100 µM, 300 µM, 1 mM.
-
Refined Range: Based on the results of the exploratory experiment, perform a second experiment with more points centered around the initial IC50 (the concentration that inhibits 50% of cell viability) to define the dose-response curve more accurately.
-
Solubility Check: Visually inspect the highest concentrations of your compound in the culture medium under a microscope. Precipitated compound can cause physical stress to cells and confound results. If precipitation is observed, that concentration should be considered the upper limit for reliable testing.[14]
Q3: Which cell lines are best for this type of study?
A3: The choice of cell line should be guided by your experimental goals.[15]
-
H3 Receptor-Expressing Cells: To investigate if the cytotoxicity is an exaggerated on-target effect, use a cell line endogenously expressing the H3 receptor (e.g., certain neuronal cell lines) or a recombinant cell line (e.g., HEK293 or CHO cells transfected with the H3 receptor).
-
H3 Receptor-Negative Cells: To test for non-specific, off-target cytotoxicity, use a cell line confirmed to lack H3 receptor expression (e.g., standard HEK293, HeLa, or HepG2 cells). If you observe similar cytotoxicity in both H3-positive and H3-negative cells, the mechanism is likely independent of the H3 receptor.
-
Tissue-Relevant Cells: If you are concerned about toxicity in a specific organ system (e.g., liver, kidney), use a relevant cell line (e.g., HepG2 for liver, HK-2 for kidney) to gain more physiologically relevant insights.
Q4: How can I differentiate between apoptosis and necrosis?
A4: Differentiating the mode of cell death is crucial for mechanistic understanding.[16]
-
Apoptosis (Programmed Cell Death): Characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It can be measured using assays for caspase activation (e.g., Caspase-Glo® 3/7 Assay) or by flow cytometry using Annexin V/Propidium Iodide (PI) staining.
-
Necrosis (Unprogrammed Cell Death): Involves cell swelling and rupture of the plasma membrane. It is typically measured by quantifying the release of cytoplasmic components into the culture medium, such as lactate dehydrogenase (LDH).[16]
Running an LDH release assay in parallel with a caspase activation or Annexin V assay can provide a clear picture of the primary cell death pathway.
Troubleshooting Guide: Common Issues in Cytotoxicity Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells [17] | 1. Uneven Cell Seeding: Inconsistent number of cells per well.[18] 2. Pipetting Errors: Inaccurate dispensing of compound or assay reagents.[18] 3. "Edge Effect": Evaporation from wells on the plate's perimeter.[19] 4. Compound Precipitation: Compound falling out of solution at high concentrations. | 1. Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting.[17] 2. Use calibrated multichannel pipettes; change tips for each concentration. 3. Fill perimeter wells with sterile PBS or media and do not use them for experimental data. Use a plate sealer.[19] 4. Prepare fresh dilutions. Check solubility limit and do not test above it.[14] |
| Low Signal or Weak Absorbance/Fluorescence [19] | 1. Insufficient Cell Number: Seeding density is too low for the assay window.[18] 2. Short Incubation Time: The compound did not have enough time to exert its effect, or the assay reagent was not incubated long enough.[19] 3. Reagent Degradation: Assay reagents are expired or were stored improperly. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay.[18] 2. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal treatment duration.[15] Ensure assay reagent incubation follows the manufacturer's protocol. 3. Use fresh reagents and verify storage conditions.[14] |
| High Background Signal [19] | 1. Media Interference: Phenol red or components in serum can interfere with certain colorimetric or fluorescent assays.[14] 2. Microbial Contamination: Bacteria or fungi can metabolize assay reagents, giving a false positive signal.[20] 3. Solvent Toxicity: The vehicle (e.g., DMSO) concentration is too high. | 1. Include "media-only" and "vehicle control" wells. If interference is high, consider using phenol red-free medium or serum-free medium during the final assay step.[14] 2. Visually inspect plates for contamination. Perform routine mycoplasma testing on cell stocks.[20] 3. Ensure the final solvent concentration is consistent across all wells and is non-toxic (typically <0.5% for DMSO).[14] |
| Inconsistent Dose-Response Curve | 1. Compound Instability: The compound may be degrading in the culture medium over the incubation period. 2. Cellular Resistance Mechanisms: Cells may be upregulating efflux pumps or other defense mechanisms over time. 3. Assay Artifact: The compound may directly inhibit or activate the assay enzyme (e.g., reductase in MTT assays, LDH).[14] | 1. Check the literature for the compound's stability in aqueous solutions. Consider shorter incubation times. 2. This is a complex biological question that may require further mechanistic studies. 3. Run a cell-free control: add the compound directly to the assay reagents with a known amount of analyte (e.g., purified LDH) to check for interference. |
Experimental Workflows & Protocols
Workflow for Investigating Potential Cytotoxicity
This diagram outlines a logical workflow for characterizing the cytotoxic potential of (R)-(-)-alpha-Methylhistamine.
Caption: A structured workflow for cytotoxicity assessment.
Protocol 1: General Cytotoxicity Assessment using an MTT Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (if adherent), count, and dilute cells to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate.
-
Incubate for 18-24 hours to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare 2x concentrated serial dilutions of (R)-(-)-alpha-Methylhistamine dihydrobromide in culture medium.
-
Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells. Include "vehicle control" and "no cell" blank wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[19]
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated formazan solubilizer) to each well.[14]
-
Mix gently on an orbital shaker to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other wells.
-
Calculate percent viability: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
-
Plot percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Example Dose-Response Table
Here is an example of how to structure your final data for a cytotoxicity experiment.
| Concentration (µM) | Mean % Viability | Standard Deviation |
| 0 (Vehicle) | 100.0 | 4.5 |
| 10 | 98.2 | 5.1 |
| 30 | 95.6 | 4.8 |
| 100 | 75.3 | 6.2 |
| 200 | 51.8 | 5.5 |
| 400 | 22.1 | 3.9 |
| 800 | 5.7 | 2.1 |
| Calculated IC50 | 195 µM | N/A |
References
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]
-
Liu, K. (n.d.). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. Retrieved from [Link]
-
Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Retrieved from [Link]
-
Evotec. (n.d.). Mechanisms of Drug-induced Toxicity Guide. Evotec. Retrieved from [Link]
-
Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Evotec. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of drug toxicity. ResearchGate. Retrieved from [Link]
-
Nakane, T., et al. (2010). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. Biological & Pharmaceutical Bulletin, 33(1), 58-63. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Retrieved from [Link]
-
The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Sadek, B., et al. (2007). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Mini reviews in medicinal chemistry, 7(8), 813-25. Retrieved from [Link]
-
Oishi, R., et al. (1989). Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain. Journal of neurochemistry, 52(5), 1388-92. Retrieved from [Link]
-
Barocelli, E., et al. (1995). R-alpha-methylhistamine-induced Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats via Central Histamine H3 Receptors. British journal of pharmacology, 115(7), 1326-30. Retrieved from [Link]
-
ResearchGate. (2025, March 14). How do I solve variability issues with my MM1.S cell line. ResearchGate. Retrieved from [Link]
-
Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Promega Connections. Retrieved from [Link]
-
Martin, A., et al. (1995). Histological effect of (R)-alpha-methylhistamine on ethanol damage in rat gastric mucosa: influence on mucus production. Life sciences, 56(16), 263-8. Retrieved from [Link]
-
Chem Help ASAP. (2020, August 23). off-target effects. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2020, August 23). off-target effects of drugs. YouTube. Retrieved from [Link]
-
Fogel, W. A., et al. (1998). Histamine Inhibits Tumor Necrosis Factor Alpha Release by Mast Cells Through H2 and H3 Receptors. International archives of allergy and immunology, 115(3), 246-52. Retrieved from [Link]
-
Miyashita, M., et al. (2004). Effects of N-alpha-methyl-histamine on human H2 receptors expressed in CHO cells. Gut, 53(1), 38-42. Retrieved from [Link]
-
Schneider, E. H., et al. (2009). Interactions of histamine H1-receptor agonists and antagonists with the human histamine H4-receptor. Molecular pharmacology, 76(3), 549-57. Retrieved from [Link]
-
Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in neuroscience, 10, 361. Retrieved from [Link]
-
Wikipedia. (n.d.). Antihistamine. Wikipedia. Retrieved from [Link]
Sources
- 1. Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ≥98% (HPLC), Histamine receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. kosheeka.com [kosheeka.com]
- 7. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of histamine H1-receptor agonists and antagonists with the human histamine H4-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 10. Mechanisms of Drug-induced Toxicity Guide - Evotec [evotec.com]
- 11. evotec.com [evotec.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. biocompare.com [biocompare.com]
- 19. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 20. promegaconnections.com [promegaconnections.com]
Technical Support Center: Minimizing Variability in Experiments Using (r)-(-)-alpha-Methylhistamine Dihydrobromide
Welcome to the technical support center for (r)-(-)-alpha-Methylhistamine dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols to ensure the reliability and reproducibility of your experiments. By understanding the underlying principles and potential pitfalls, you can minimize variability and obtain high-quality, consistent data.
Introduction to this compound
(r)-(-)-alpha-Methylhistamine is a potent and selective agonist for the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2] As a presynaptic autoreceptor, the H3R plays a crucial role in modulating the synthesis and release of histamine and other neurotransmitters.[1] Its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Due to its role in neurotransmission, there is significant interest in the H3R as a therapeutic target for a variety of neurological and psychiatric disorders.[1]
This guide will provide you with the necessary information to confidently design and execute experiments using this compound, troubleshoot common issues, and interpret your results with a high degree of certainty.
I. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges encountered during experiments with this compound.
Compound Handling and Preparation
Q1: How should I prepare a stock solution of this compound?
A1: Proper preparation of your stock solution is the first critical step to ensure experimental consistency.
-
Solubility: this compound is soluble in water up to 100 mM.
-
Protocol:
-
Before opening, bring the vial to room temperature to prevent condensation.
-
Weigh the required amount of the compound accurately. Note that the molecular weight may vary slightly between batches due to hydration, so always refer to the batch-specific molecular weight on the Certificate of Analysis.
-
Add the appropriate volume of high-purity water (e.g., Milli-Q or equivalent) to achieve the desired stock concentration.
-
Vortex gently until the compound is fully dissolved. Sonication can be used if necessary to aid dissolution.
-
-
Expert Tip: Prepare fresh stock solutions for each experiment to avoid degradation. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q2: I'm observing precipitation in my stock solution upon freezing. What should I do?
A2: Precipitation can occur if the solubility limit is exceeded at lower temperatures.
-
Troubleshooting:
-
Warm the solution: Gently warm the vial to room temperature and vortex to see if the precipitate redissolves.
-
Prepare a lower concentration stock: If precipitation persists, prepare a new stock solution at a lower concentration.
-
Use a different solvent: While water is the recommended solvent, for specific applications, you might consider preparing the final dilutions in a buffer compatible with your assay.
-
In Vitro Experimentation
Q3: My dose-response curve for (r)-(-)-alpha-Methylhistamine is not sigmoidal or shows high variability between replicates. What are the potential causes?
A3: A non-ideal dose-response curve can stem from several factors related to your assay setup and execution.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Cell Health and Passage Number | High passage numbers can lead to altered protein expression and signaling pathways, affecting the cellular response.[4][5] | Use cells with a low passage number and maintain a consistent cell culture protocol. Regularly check for mycoplasma contamination. |
| Incorrect Agonist Concentration | Errors in serial dilutions can lead to inaccurate final concentrations in your assay wells. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Assay Incubation Time | The incubation time may not be sufficient to reach equilibrium, or prolonged incubation could lead to receptor desensitization.[6] | Perform a time-course experiment to determine the optimal incubation time for your specific cell type and agonist concentration. |
| pH of Assay Buffer | The binding of histamine receptor ligands can be sensitive to pH changes.[7][8] | Ensure your assay buffer is maintained at a stable and optimal pH (typically 7.4). |
| Receptor Expression Levels | Low or variable receptor expression in your cell line will result in a weak and inconsistent signal. | Verify the expression of the H3 receptor in your cell line using techniques like Western blot or qPCR. |
Q4: I am performing a cAMP assay and not seeing the expected decrease in cAMP levels after treatment with (r)-(-)-alpha-Methylhistamine.
A4: This is a common issue when working with Gi-coupled receptors.
-
Troubleshooting your cAMP Assay:
| Potential Cause | Explanation | Troubleshooting Steps |
| Low Basal cAMP Levels | The basal level of cAMP in your cells may be too low to detect a significant decrease upon agonist stimulation. | Stimulate the cells with forskolin to increase basal cAMP levels before adding (r)-(-)-alpha-Methylhistamine. Optimize the forskolin concentration to achieve a robust signal window.[3] |
| Phosphodiesterase (PDE) Activity | PDEs degrade cAMP, which can mask the inhibitory effect of the agonist. | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and amplify the signal.[6] |
| Cell Density | The number of cells per well can impact the magnitude of the cAMP response.[9] | Optimize the cell density to ensure a detectable and reproducible signal. |
| Inactive Agonist | The compound may have degraded due to improper storage or handling. | Use a fresh stock solution of (r)-(-)-alpha-Methylhistamine and verify its activity with a positive control. |
Q5: In my radioligand binding assay, I'm observing high non-specific binding.
A5: High non-specific binding can obscure your specific binding signal and lead to inaccurate affinity measurements.
-
Strategies to Reduce Non-Specific Binding:
| Strategy | Explanation & Action |
| Optimize Radioligand Concentration | Use a radioligand concentration at or below its Kd value to minimize binding to non-receptor sites.[10] |
| Increase Wash Steps | After incubation, increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[10] |
| Use a Blocking Agent | Adding a protein like bovine serum albumin (BSA) to your assay buffer can help block non-specific binding sites on your assay plates and filters. |
| Pre-treat Filters | If the radioligand is binding to the filter, pre-soaking the filters in a solution like 0.3% polyethyleneimine (PEI) can reduce this interaction.[10] |
In Vivo Experimentation
Q6: What is a typical dosage range for in vivo studies with (r)-(-)-alpha-Methylhistamine in rodents?
A6: The appropriate dosage will depend on the animal model, the route of administration, and the specific biological question being investigated. However, published studies provide a starting point.
-
Reported Dosages:
-
Mice: Intraperitoneal (i.p.) injections in the range of 6-50 mg/kg have been used to study effects on brain histamine content and locomotion.[11][12] A dose of 100 µmol/kg has been used to investigate intestinal motility.[13]
-
Rats: An i.p. dose of 10 mg/kg has been shown to affect avoidance learning.[14] Intragastric administration of 100 mg/kg has been used to study effects on gastric mucosa.[15]
-
-
Expert Recommendation: It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose for your desired effect while minimizing potential off-target effects.
Q7: I am observing unexpected cardiovascular effects in my in vivo experiments. Is this a known issue?
A7: Yes, while (r)-(-)-alpha-Methylhistamine is highly selective for the H3 receptor, off-target effects, particularly at higher doses, can occur.
-
Cardiovascular Effects: Studies in rats have shown that R-alpha-methylhistamine can induce hypotension, though the involvement of H3 receptors in this effect is debated.[16] In cats, it has been shown to have vasodilator activity mediated by nitric oxide.[17]
-
Minimizing Off-Target Effects:
-
Use the lowest effective dose determined from your dose-response studies.
-
Consider co-administration with antagonists for other histamine receptors (H1 and H2) to confirm that the observed effects are H3 receptor-mediated.
-
Carefully monitor cardiovascular parameters (e.g., blood pressure, heart rate) during your experiments.
-
II. Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments involving this compound.
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in a cell line expressing the histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human H3 receptor
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
Procedure:
-
Cell Seeding: Seed the H3R-expressing cells into a 96-well or 384-well plate at a pre-optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin and IBMX in assay buffer.
-
Agonist Stimulation: a. Remove the cell culture medium from the wells. b. Add the (r)-(-)-alpha-Methylhistamine dilutions to the respective wells. c. Immediately add the forskolin/IBMX solution to all wells (except for the basal control).
-
Incubation: Incubate the plate at 37°C for the pre-determined optimal time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of (r)-(-)-alpha-Methylhistamine and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vivo Administration in Mice (Intraperitoneal Injection)
This protocol describes the intraperitoneal administration of this compound to mice for behavioral or neurochemical studies.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and an injection volume of approximately 10 mL/kg body weight.
-
Animal Handling: Weigh each mouse accurately to determine the correct injection volume.
-
Injection: a. Gently restrain the mouse. b. Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. c. Inject the calculated volume of the (r)-(-)-alpha-Methylhistamine solution.
-
Observation: Monitor the animals for any adverse reactions and proceed with your experimental paradigm at the appropriate time point post-injection.
III. Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been created using Graphviz.
Histamine H3 Receptor Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway of the Histamine H3 Receptor.
Troubleshooting Workflow for In Vitro Assays
Caption: A logical workflow for troubleshooting common issues in in vitro assays.
IV. References
-
De Backer, J. P., et al. (2007). Changes in pH differently affect the binding properties of histamine H1 receptor antagonists. European Journal of Pharmacology, 555(1), 1-7.
-
Assay Guidance Manual. (2004-). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
-
Stark, H. (2018). Histamine H2 Receptor Radioligands: Triumphs and Challenges. ACS chemical neuroscience, 9(4), 636–647.
-
Chuang, C. Z., & Talamo, B. R. (1988). pH-dependent activity of H1- and H2-histamine receptors in guinea-pig gallbladder. The Journal of pharmacology and experimental therapeutics, 247(2), 563–569.
-
Ishida, T., et al. (2000). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. Japanese journal of pharmacology, 83(4), 325–330.
-
Onodera, K., et al. (1994). Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice. Methods and findings in experimental and clinical pharmacology, 16(1), 25–30.
-
Coruzzi, G., et al. (1995). Role of histamine H3 receptors in control of mouse intestinal motility in vivo and in vitro: comparison with alpha 2-adrenoceptors. British journal of pharmacology, 114(4), 849–855.
-
Li, X., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Nature communications, 15(1), 2465.
-
de Graaf, C., et al. (2011). Probing the histamine H1 receptor binding site to explore ligand binding kinetics. Journal of medicinal chemistry, 54(23), 8195–8207.
-
Itoh, Y., et al. (1993). N alpha-methylhistamine inhibits intestinal transit in mice by central histamine H1 receptor activation. European journal of pharmacology, 237(2-3), 155–159.
-
Niepel, M., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv, 541926.
-
Gascón, P., et al. (1984). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. The Journal of allergy and clinical immunology, 73(6), 758–763.
-
Kadowitz, P. J., & Hyman, A. L. (1996). R-(-)-alpha-methyl-histamine has nitric oxide-mediated vasodilator activity in the mesenteric vascular bed of the cat. The Journal of pharmacology and experimental therapeutics, 279(1), 291–297.
-
Okashah, N., et al. (2019). Variable G protein determinants of GPCR coupling selectivity. Proceedings of the National Academy of Sciences of the United States of America, 116(24), 12054–12059.
-
Saitoh, T., et al. (2002). Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells. Gut, 50(6), 786–790.
-
Coruzzi, G., et al. (1997). Histological effect of (R)-alpha-methylhistamine on ethanol damage in rat gastric mucosa: influence on mucus production. Digestive diseases and sciences, 42(5), 1020–1028.
-
Hanyaloglu, A. C., & von Zastrow, M. (2008). Investigating signaling consequences of GPCR trafficking in the endocytic pathway. Methods in cell biology, 89, 275–294.
-
Hoshino, M., et al. (2019). pH-induced conformational changes in histamine in the solid state. CrystEngComm, 21(25), 3845-3851.
-
Does passage number affect signalling pathways in cell lines?. ResearchGate. Available from: [Link].
-
Monczor, F., & Fernandez, N. (2016). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in pharmacology, 7, 439.
-
Jin, H. Y., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 43(8), 1979–1988.
-
Venkatakrishnan, A. J., et al. (2022). Dynamic spatiotemporal determinants modulate GPCR:G protein coupling selectivity and promiscuity. Nature communications, 13(1), 7333.
-
Jönsson, B. A., et al. (2017). Acidic pH is essential for maintaining mast cell secretory granule homeostasis. Scientific reports, 7(1), 1853.
-
Sadek, B., et al. (2016). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Bioorganic & medicinal chemistry, 24(18), 4064–4073.
-
McLeod, R. L., et al. (1994). Cardiovascular effects of R-alpha-methylhistamine, a selective histamine H3 receptor agonist, in rats: lack of involvement of histamine H3 receptors. European journal of pharmacology, 251(1), 43–51.
-
Rubio, S., et al. (2001). Effects of histamine precursor and (R)-alpha-methylhistamine on the avoidance response in rats. Behavioural brain research, 124(2), 177–181.
-
Wu, D., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology, 14, 1198460.
-
Aoki, K., et al. (2022). Quantitative live-cell imaging of GPCR downstream signaling dynamics. Biochemical Journal, 479(8), 883-900.
Sources
- 1. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Changes in pH differently affect the binding properties of histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-dependent activity of H1- and H2-histamine receptors in guinea-pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N alpha-methylhistamine inhibits intestinal transit in mice by central histamine H1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of histamine H3 receptors in control of mouse intestinal motility in vivo and in vitro: comparison with alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of histamine precursor and (R)-alpha-methylhistamine on the avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histological effect of (R)-alpha-methylhistamine on ethanol damage in rat gastric mucosa: influence on mucus production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiovascular effects of R-alpha-methylhistamine, a selective histamine H3 receptor agonist, in rats: lack of involvement of histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. R-(-)-alpha-methyl-histamine has nitric oxide-mediated vasodilator activity in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Histamine H3 Receptor Desensitization in Response to Prolonged (r)-(-)-alpha-Methylhistamine Exposure
Last Updated: 2026-01-15
Introduction
(r)-(-)-alpha-Methylhistamine (RAMH) is a potent and selective agonist for the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] As a presynaptic autoreceptor and heteroreceptor, the H3R is a critical modulator of neurotransmitter release, including histamine, dopamine, acetylcholine, and norepinephrine, making it a key target for therapeutic development in cognitive and neurological disorders.[3][4]
A significant challenge in experimental systems involving prolonged H3R activation is receptor desensitization—a phenomenon where the cellular response to the agonist wanes over time.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions and troubleshooting guides, to understand, identify, and address the complexities of H3R desensitization during prolonged exposure to RAMH.
Frequently Asked Questions (FAQs)
Q1: What is (r)-(-)-alpha-Methylhistamine dihydrobromide and what is its primary mechanism of action?
Q2: What is receptor desensitization and why is it a concern with prolonged RAMH exposure?
Receptor desensitization, also known as tachyphylaxis or tolerance, is a process where a receptor's response to a continuous or repeated stimulus diminishes over time.[6][7][10] For GPCRs like the H3R, this is a crucial physiological mechanism to prevent cellular overstimulation.[7][11] Prolonged exposure to an agonist like RAMH can trigger a multi-step desensitization cascade:
-
Uncoupling: The agonist-bound receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[6][12]
-
Internalization: β-arrestin binding sterically hinders further G protein coupling (uncoupling the receptor from its signaling pathway) and targets the receptor for endocytosis into clathrin-coated pits.[6][11]
-
Downregulation: Following internalization, receptors can either be recycled back to the cell surface (resensitization) or targeted for lysosomal degradation (downregulation), leading to a net loss of cellular receptors.[6][12]
This process is a major concern in experimental design as it can lead to a progressive loss of the compound's intended biological effect, complicating data interpretation and the development of therapeutic dosing strategies.[5][13]
Q3: What are the primary signaling pathways activated by the H3 receptor?
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway , leading to the inactivation of GSK-3β[8]
-
Phospholipase A2 (PLA2) , resulting in the release of arachidonic acid[8]
It's important to note that H3Rs can form heterodimers with other receptors, such as dopamine D1 and D2 receptors, which can further modulate and complicate downstream signaling outcomes.[14]
Visualizing H3R Desensitization
The following diagrams illustrate the core signaling and desensitization pathways relevant to your experiments.
Caption: Canonical H3R signaling and the subsequent agonist-induced desensitization pathway.
Troubleshooting Guide: Experimental Issues with Prolonged RAMH Exposure
This section addresses common problems encountered during experiments in a question-and-answer format.
Problem 1: Diminished or inconsistent functional response over time.
Q: My cAMP inhibition (or other functional) assay shows a strong initial response to RAMH, but the effect weakens significantly in experiments lasting several hours or upon repeated stimulation. Why is this happening?
A: This is the classic presentation of receptor desensitization and downregulation.
-
Plausible Causes:
-
Receptor Uncoupling: Within minutes of sustained agonist exposure, GRK-mediated phosphorylation and subsequent β-arrestin recruitment uncouples the H3R from its Gi/o protein, reducing its ability to inhibit adenylyl cyclase.[6][10]
-
Receptor Internalization: β-arrestin also targets the receptor for removal from the plasma membrane via endocytosis, reducing the number of available receptors for RAMH to bind.[11][12] This process is typically significant within 30-60 minutes.[6][15]
-
Receptor Downregulation: On a longer timescale (hours), internalized receptors may be targeted for lysosomal degradation, leading to a net loss of total receptor protein. This requires new protein synthesis to overcome.[6]
-
Cellular Health: Prolonged incubation under suboptimal conditions can lead to decreased cell viability, which will manifest as a poor functional response.
-
-
Troubleshooting & Validation Workflow:
Caption: A logical workflow for diagnosing the cause of a diminished functional response.
-
Solutions & Experimental Adjustments:
-
Limit Exposure Time: For mechanistic studies, reduce the agonist exposure time to the minimum required to observe the desired effect (e.g., 15-30 minutes) before significant desensitization occurs.
-
Incorporate Washout Steps: To study receptor re-sensitization, include agonist-free washout periods in your protocol. The recovery time can vary between H3R isoforms.[15]
-
Use an Antagonist/Inverse Agonist: To reset the system, pre-incubate with a neutral antagonist or inverse agonist (like Thioperamide or Pitolisant) to block constitutive activity and ensure a homogenous, non-desensitized receptor population at the start of the experiment.[16]
-
Lower Receptor Expression: In recombinant systems, high receptor overexpression can sometimes mask desensitization effects due to "receptor reserve".[13] Using a cell line with lower or endogenous expression levels may provide a more physiologically relevant model.
-
Problem 2: Unexpected or off-target effects are observed.
Q: I'm observing effects that are not consistent with Gαi/o signaling, or my results vary between cell types. What could be the cause?
A: This could be due to signaling bias, receptor heterodimerization, or activation of non-canonical pathways.
-
Plausible Causes:
-
Non-Canonical Signaling: While RAMH is a selective H3R agonist, prolonged or high-concentration stimulation might engage other pathways like MAPK or Akt.[3][8] The kinetics of these pathways may differ from the primary G-protein signal.
-
Receptor Heterodimerization: The H3R is known to form functional heterodimers with other GPCRs, notably dopamine D1 and D2 receptors.[14] This can alter the pharmacological response and downstream signaling, leading to unexpected outcomes. For example, H3R activation can cross-antagonize D1R-induced MAPK signaling.[14]
-
H4 Receptor Activity: While RAMH is highly selective for H3R, at very high concentrations it could potentially interact with the H4 receptor, which is often involved in immunomodulatory responses.
-
-
Troubleshooting & Validation:
-
Confirm Receptor Specificity: Use a selective H3R antagonist (e.g., Thioperamide) to confirm that the observed effect is indeed mediated by the H3R. If the antagonist blocks the effect, it confirms H3R specificity.
-
Profile Downstream Pathways: Use specific inhibitors for other signaling pathways (e.g., MEK inhibitors for the MAPK pathway, PI3K inhibitors for the Akt pathway) to dissect which cascades are involved in your observed effect.
-
Characterize Your System: If working in a native system (e.g., primary neurons or brain slices), determine which other receptors (like D1R/D2R) are co-expressed in your cells of interest. Use antagonists for these receptors to check for functional interactions.
-
Perform a Concentration-Response Curve: Ensure you are working within a concentration range that is selective for H3R activation. Refer to the compound's pharmacological data (Ki, Kd) to avoid off-target concentrations.
-
| Parameter | (r)-(-)-alpha-Methylhistamine | Reference |
| Target | Histamine H3 Receptor | [1] |
| Agonist Type | Potent, Selective Agonist | [2] |
| Binding Affinity (Kd) | ~50.3 nM | [1][2] |
| Selectivity | >200-fold over H4 Receptor | |
| Primary Signaling | Gαi/o (Inhibition of cAMP) | [8][9] |
| Table 1: Key Pharmacological Properties of (r)-(-)-alpha-Methylhistamine. |
Key Experimental Protocols
Protocol 1: Time-Course Assay for Functional Desensitization (cAMP Measurement)
This protocol determines the kinetics of H3R desensitization by measuring the inhibition of cAMP production over time.
-
Cell Preparation: Plate cells (e.g., CHO or HEK293 cells stably expressing hH3R) in a 96-well plate and culture overnight.
-
Pre-treatment: Replace media with serum-free media containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C to prevent cAMP degradation.
-
Desensitization Induction: Add RAMH (e.g., 1 µM final concentration) to the appropriate wells. This is your T0 . Incubate plates at 37°C for various durations (e.g., 0, 15, 30, 60, 120 minutes).
-
Adenylyl Cyclase Stimulation: At the end of each incubation period, add an adenylyl cyclase stimulator (e.g., 5 µM Forskolin) to all wells, including control wells without RAMH. Incubate for a further 15 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Normalize the data. The Forskolin-only wells represent 100% of the signal. Calculate the percentage inhibition of the Forskolin response by RAMH at each time point. A decrease in the percentage inhibition over time indicates functional desensitization.
Protocol 2: Receptor Internalization Assay (Immunofluorescence)
This protocol visually confirms the translocation of H3R from the plasma membrane to intracellular compartments.
-
Cell Preparation: Plate cells expressing an epitope-tagged H3R (e.g., HA-H3R or FLAG-H3R) on glass coverslips in a 24-well plate.
-
Agonist Treatment: Treat cells with RAMH (e.g., 1 µM) or vehicle control for various times (e.g., 0, 30, 60 minutes) at 37°C.
-
Fixation: Wash cells with ice-cold PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Do not permeabilize the cells at this stage if you want to specifically label surface receptors.
-
Surface Receptor Labeling: Block with 3% BSA in PBS for 1 hour. Incubate with a primary antibody against the extracellular tag (e.g., anti-HA) for 1 hour at room temperature.
-
Permeabilization & Internal Receptor Labeling: Wash with PBS. Now, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block again.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. You can co-stain with a marker for early endosomes (e.g., anti-EEA1) using a different fluorophore.
-
Imaging: Mount coverslips and image using confocal microscopy.
-
Analysis: In control cells (T0), fluorescence should be localized primarily at the plasma membrane. Following RAMH treatment, the appearance of intracellular puncta, often co-localizing with endosomal markers, confirms receptor internalization.
References
- The histamine H3 receptor: an attractive target for the tre
-
Signaling pathways associated with the histamine H3 receptor. (ResearchGate) [Link]
-
Histamine H3 receptor. (Wikipedia) [Link]
- Unintended Effects of GPCR-Targeted Drugs on the Cancer Phenotype. (PubMed Central)
- The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. (PubMed Central)
- Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization.
-
Differential homologous desensitization of the human histamine H3 receptors of 445 and 365 amino acids expressed in CHO-K1 cells. (PubMed) [Link]
- Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development. (PMC - NIH)
-
GPCR Internalization Assay. (Creative Bioarray) [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (MDPI) [Link]
- GPCR Desensitization: Acute and Prolonged Phases. (PMC - PubMed Central)
-
Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. (NCBI) [Link]
- GPCR desensitization: Acute and prolonged phases.
-
Recent progress in assays for GPCR drug discovery. (spandidos-publications.com) [Link]
- Technical Support Center: GPCR Assay Development and Optimiz
- (R)-(-)-α-Methylhistamine dihydrobromide. (Immunomart)
- Evaluating functional ligand-GPCR interactions in cell-based assays. (PMC)
- Is there a quick and easy way to check if my GPCRs are getting activated?
- Recent progress in assays for GPCR drug discovery. (worldscientific.com)
-
GPCR Functional Assays, Understanding On/Off-target Activity. (Eurofins Discovery) [Link]
- Histamine H3 receptor-mediated depression of synaptic transmission in the dentate gyrus of the r
-
H3 receptor antagonist. (Wikipedia) [Link]
- Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimiz
-
R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. (PubMed) [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. TargetMol [targetmol.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. Unintended Effects of GPCR-Targeted Drugs on the Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential homologous desensitization of the human histamine H3 receptors of 445 and 365 amino acids expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Histamine H3 Receptor Agonists: (R)-(-)-α-Methylhistamine vs. Imepip and Imetit
This guide provides an in-depth, objective comparison of (R)-(-)-α-Methylhistamine (RAMH), a cornerstone H3 receptor agonist, with other widely used agonists, Imepip and Imetit. Designed for researchers, scientists, and drug development professionals, this document delves into their pharmacological profiles, selectivity, and functional activities, supported by experimental data and detailed protocols to aid in compound selection and experimental design.
The Histamine H3 Receptor: A Key Modulator of Neurotransmission
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] Furthermore, it acts as a heteroreceptor on a wide variety of non-histaminergic neurons, modulating the release of key neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin.[2]
Pharmacological Profiles of Key H3R Agonists
The selection of an appropriate agonist is critical for elucidating the precise functions of the H3R. The ideal tool compound possesses high potency, efficacy, and, most importantly, selectivity for the target receptor.
(R)-(-)-α-Methylhistamine (RAMH): The Gold Standard
(R)-(-)-α-Methylhistamine is widely regarded as the reference standard agonist for the H3 receptor. It is a potent, selective, and brain-penetrant agonist that has been instrumental in the initial characterization and ongoing study of H3R function.[5][6]
-
Binding Affinity and Selectivity: RAMH exhibits high affinity for the H3 receptor, with reported Kd values around 50.3 nM.[5][7] Its key advantage is its exceptional selectivity. It displays over 200-fold selectivity for the H3 receptor compared to the H4 receptor and has weak affinities for H1 and H2 receptors.[5][7][8] This high degree of selectivity minimizes the risk of off-target effects, making it an excellent tool for isolating H3R-mediated responses.
-
Functional Activity: As a full agonist, RAMH effectively inhibits histamine synthesis and release in the CNS.[8] In vivo microdialysis studies have demonstrated that local administration of RAMH decreases the release of acetylcholine in brain regions like the hippocampus and frontoparietal cortex.[2]
Imepip: A Potent Agonist with Dual H3/H4 Activity
Imepip is another potent and widely used H3 receptor agonist.[9][10][11] It is often equipotent to or slightly more active than RAMH at the H3 receptor.[11][12]
-
Binding Affinity and Selectivity: Imepip binds to the human H3 receptor with very high affinity, with Ki values reported to be as low as 0.4 nM.[9][10][11][12] However, a critical distinguishing feature of Imepip is its significant affinity for the histamine H4 receptor, with a Ki of approximately 9 nM.[9][10][11][12] This dual activity must be considered when interpreting experimental results, as some observed effects may be mediated by H4R activation, particularly in systems where H4Rs are expressed (e.g., immune cells).
-
Functional Activity: In vivo, Imepip effectively reduces cortical histamine release.[13] It has been used in numerous studies to probe H3R function, including its role in modulating dopamine release and its potential therapeutic effects in models of Parkinson's disease.[10][14][15]
Imetit: A Highly Potent Imidazole-Based Agonist
Imetit is a highly potent and specific H3 receptor agonist from the isothiourea class of compounds.[16][17]
-
Binding Affinity and Selectivity: Imetit demonstrates exceptionally high affinity for the H3 receptor, with reported Ki values of approximately 0.1 nM at rat brain membranes.[16] It is considered a full agonist and is roughly four times more potent than RAMH.[16] Like Imepip, Imetit also shows some affinity for the H4 receptor, though it is generally considered more selective for H3 than Imepip.[18][19] Its potency at H1 and H2 receptors is negligible.[16]
-
Functional Activity: Imetit has been shown to be a powerful inhibitor of neurotransmitter release.[16] It has been utilized in studies to demonstrate H3R-mediated neuroprotection and to investigate the receptor's role in modulating substance P and histamine release in peripheral tissues.[4][20]
Comparative Data Summary
The table below summarizes the key pharmacological parameters for these three prominent H3 receptor agonists, allowing for a direct comparison of their performance.
| Compound | Receptor Target | Species | Binding Affinity (Ki or Kd) | Selectivity Profile | Reference(s) |
| (R)-(-)-α-Methylhistamine | H3 | Human/Rat | ~50.3 nM (Kd) | >200-fold selective over H4R; Weak affinity for H1/H2 | [5][7][8] |
| Imepip | H3 | Human | ~0.4 nM (Ki) | Also binds H4R with high affinity (Ki ≈ 9 nM) | [9][10][11][12] |
| H4 | Human | ~9 nM (Ki) | [9][10][11][12] | ||
| Imetit | H3 | Rat | ~0.1 nM (Ki) | More selective for H3R than Imepip, but still has H4R activity | [16][18] |
| H1/H2 | - | Negligible activity | [16] |
H3 Receptor Signaling Pathways
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue (e.g., rat brain cortex) expressing H3 receptors in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the final assay buffer. [21]Determine protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable H3R radioligand (e.g., [³H]Nα-methylhistamine), and varying concentrations of the unlabeled test agonist (e.g., RAMH, Imepip). [22][23]Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known H3R ligand like pitolisant).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. [21]This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test agonist concentration to generate a competition curve. Determine the IC50 value (concentration of agonist that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: [³⁵S]GTPγS Functional Assay
Objective: To measure the functional potency (EC50) and efficacy of an agonist by quantifying its ability to stimulate G protein activation.
Causality: H3R is a Gαi/o-coupled receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, activating it. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds irreversibly to activated G proteins. The amount of incorporated radioactivity is directly proportional to the level of receptor activation, providing a functional readout of agonist activity. [24][25] Step-by-Step Methodology:
-
Membrane Preparation: Prepare receptor-containing membranes as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, add the membranes, varying concentrations of the test agonist, and GDP (to ensure G proteins are in their inactive state).
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration, as described previously.
-
Counting: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Protocol: In Vivo Microdialysis
Objective: To assess the effect of H3R agonist administration on neurotransmitter levels in the brain of a freely moving animal.
Causality: This technique provides the most physiologically relevant data on a compound's net effect in a complex biological system. [26]By measuring changes in extracellular neurotransmitter concentrations (e.g., acetylcholine or histamine) following agonist administration, it directly tests the hypothesis that H3R activation inhibits neurotransmitter release in vivo. [2] Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting a specific brain region (e.g., the prefrontal cortex or striatum). [27]Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, collect several baseline dialysate samples to establish the basal extracellular concentration of the neurotransmitter of interest.
-
Drug Administration: Administer the H3R agonist (e.g., RAMH or Imepip) systemically (e.g., intraperitoneally) or locally through the microdialysis probe. [2][13]6. Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Neurochemical Analysis: Analyze the concentration of the neurotransmitter in each dialysate sample using a highly sensitive analytical technique, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Plot these values over time to visualize the effect of the agonist on neurotransmitter release.
Conclusion and Recommendations
(R)-(-)-α-Methylhistamine, Imepip, and Imetit are all potent and valuable agonists for studying the histamine H3 receptor. However, their distinct selectivity profiles dictate their optimal applications.
-
For studies requiring unambiguous H3 receptor-mediated effects , (R)-(-)-α-Methylhistamine is the superior choice due to its high selectivity over the H4 receptor. [7][8]It remains the gold standard for experiments where isolating the function of H3R is paramount.
-
Imepip and Imetit are excellent tools when high potency is required. However, researchers must remain vigilant about their significant H4 receptor activity. [11][12][18]When using these compounds, it is advisable to run control experiments with H4-selective antagonists to rule out off-target contributions to the observed effects, especially in systems known to express H4 receptors.
Ultimately, the choice of agonist depends on the specific scientific question. By understanding the nuanced pharmacological differences and employing rigorous, self-validating experimental protocols as outlined in this guide, researchers can confidently select the appropriate tool to advance our understanding of H3 receptor biology and its therapeutic potential.
References
- The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. (n.d.). National Center for Biotechnology Information.
- Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. (n.d.). ResearchGate.
-
Histamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 15, 2026, from [Link]
- Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... - ResearchGate. (n.d.). ResearchGate.
-
Immepip - Grokipedia. (2026, January 8). Grokipedia. Retrieved January 15, 2026, from [Link]
-
Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
S-[2-(4-imidazolyl)ethyl]isothiourea, a Highly Specific and Potent Histamine H3 Receptor Agonist - PubMed. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Imetit - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment - PubMed. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
imetit | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 15, 2026, from [Link]
-
A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. Retrieved January 15, 2026, from [Link]
-
Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Modulatory effect of imetit, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro - PubMed. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Involvement of Histamine H 3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats - MDPI. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: A microdialysis study | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: a microdialysis study - PubMed. (2013, September 27). PubMed. Retrieved January 15, 2026, from [Link]
-
In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist. (2017, May 15). ScienceDirect. Retrieved January 15, 2026, from [Link]
-
(A) Radioligand competition binding assay validates hits at the H 3... - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Therapeutic potential of histamine H3 receptor agonists and antagonists - CORE. (n.d.). CORE. Retrieved January 15, 2026, from [Link]
-
H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]
- 8. (R)-(-)-alpha-Methylhistamine dihydrobromide | Tocris Bioscience [tocris.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Immepip dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 13. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imetit - Wikipedia [en.wikipedia.org]
- 18. imetit | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats | MDPI [mdpi.com]
- 20. Modulatory effect of imetit, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of Findings Using (r)-(-)-alpha-Methylhistamine dihydrobromide
For researchers, scientists, and drug development professionals, the selection of a pharmacological tool is a critical decision that underpins the validity and reproducibility of experimental findings. (r)-(-)-alpha-Methylhistamine dihydrobromide has long been established as a cornerstone agonist for interrogating the histamine H3 receptor (H3R). This guide provides an in-depth analysis of its performance, offers a comparative perspective against common alternatives, and presents detailed experimental protocols to ensure the generation of robust and reproducible data.
Introduction to (r)-(-)-alpha-Methylhistamine: The Gold Standard H3 Receptor Agonist
(r)-(-)-alpha-Methylhistamine is a potent and highly selective agonist for the histamine H3 receptor.[1][2][3][4][5] First described in 1987, its discovery was a pivotal moment in histamine research, providing a chemical tool that could precisely activate H3 receptors and help delineate their functions.[6] It is widely regarded as a standard H3 agonist in both in vitro and in vivo studies.
Its scientific value stems from its high affinity for the H3 receptor, with a dissociation constant (Kd) of approximately 50.3 nM, and its significant selectivity, displaying over 200-fold greater affinity for the H3 receptor compared to the H4 receptor.[1][3][4][7] This selectivity is crucial for minimizing off-target effects and ensuring that observed biological responses can be confidently attributed to H3 receptor activation.
Mechanism of Action: The H3 Receptor Signaling Cascade
To understand the application of (r)-(-)-alpha-Methylhistamine, one must first grasp the function of its target. The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the inhibitory Gαi/o subunit.[8][9][10] Its activation by an agonist like (r)-(-)-alpha-Methylhistamine initiates a cascade of intracellular events.
Key Signaling Events:
-
Modulation of Kinase Pathways: H3 receptor stimulation also activates other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the PI3K/Akt pathways.[8][10][11] The activation of Akt leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β), a protein implicated in numerous cellular processes.[11]
-
Regulation of Neurotransmitter Release: A key function of the H3 receptor is its role as a presynaptic autoreceptor and heteroreceptor.[9][10] As an autoreceptor on histaminergic neurons, its activation inhibits the synthesis and release of histamine.[1][3][9] As a heteroreceptor on other neurons, it modulates the release of a wide array of crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[9][10] This function is central to the H3 receptor's role in cognition and arousal.
The following diagram illustrates the primary signaling pathways activated by (r)-(-)-alpha-Methylhistamine binding to the H3 receptor.
Comparative Analysis: Reproducibility in Context
The reproducibility of findings with (r)-(-)-alpha-Methylhistamine is best understood by comparing it to other compounds that target the H3 receptor. While it remains a gold standard, its pharmacokinetic profile presents challenges for certain in vivo applications, making alternatives or modified strategies necessary.
| Compound | Target(s) | Mechanism | Potency (Kd/pKi) | Selectivity | Key Applications & Reproducibility Notes |
| (r)-(-)-alpha-Methylhistamine | H3R | Agonist | ~50 nM (Kd) [1][2][4] | High (>200x for H3 vs H4) [1][3] | Gold standard for H3R activation. Highly reproducible in vitro.[13][14] In vivo effects on cognition and neurotransmitter release are well-documented, but poor BBB penetration and short half-life can impact reproducibility without careful protocol design.[15][16][17] |
| Imetit | H3R, H4R | Agonist | ~1 nM (pKi) | H3 > H4 | Potent agonist often used to compare H3/H4 effects. Its dual activity must be considered when interpreting results. Reproducibly impairs memory acquisition similar to (r)-alpha-methylhistamine.[15] |
| Immepip | H3R, H4R | Agonist | ~1 nM (pKi) | H3 > H4 | Another potent H3/H4 agonist. Used in studies of gastrointestinal motility and neurotransmitter release.[18] Reproducibility depends on accounting for its action at H4 receptors. |
| Thioperamide | H3R | Antagonist / Inverse Agonist | ~4 nM (pKi) | High | Classic H3R antagonist. Used to block the effects of agonists and to increase histamine release.[6][19] Its use is crucial for confirming that an agonist's effect is H3R-mediated. Can produce pro-cognitive effects, contrasting with agonist-induced impairment.[15][20] |
| Pitolisant (Wakix®) | H3R | Inverse Agonist | ~1 nM (pKi) | High | Clinically approved H3R inverse agonist. [6][21] Used to treat narcolepsy.[22] Represents a class of compounds that stabilize the inactive state of the receptor, providing a different mechanism to study H3R function compared to agonists. |
Key Insights for Reproducibility:
-
In Vitro Consistency: (r)-(-)-alpha-Methylhistamine is an excellent tool for in vitro assays like radioligand binding and cAMP inhibition, where concentrations can be precisely controlled. Its performance in these assays is highly consistent across laboratories.
-
In Vivo Pharmacokinetic Challenges: A significant factor affecting the reproducibility of in vivo studies is the compound's pharmacokinetics. It is polar and crosses the blood-brain barrier with difficulty, and it has a very short plasma half-life of just over a minute in rats.[16][17] This means that the route and timing of administration are critical variables. To overcome this, some researchers have developed lipophilic prodrugs of (r)-(-)-alpha-Methylhistamine to improve brain penetration and oral bioavailability.[16]
-
The Importance of Antagonists: To ensure that an observed in vivo effect is truly mediated by the H3 receptor, it is essential to conduct parallel experiments where the effect of (r)-(-)-alpha-Methylhistamine is blocked by a selective H3R antagonist like thioperamide.[18][23][24][25] This provides a self-validating system and is a hallmark of rigorous pharmacological research.
Experimental Protocols for Ensuring Reproducibility
Adherence to detailed, well-controlled protocols is paramount for achieving reproducible results. Below are two standard methodologies employing (r)-(-)-alpha-Methylhistamine.
Protocol 1: In Vitro H3 Receptor Competitive Binding Assay
This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H3 receptor. It is a foundational experiment to confirm the identity and potency of a batch of (r)-(-)-alpha-Methylhistamine.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably or transiently expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[13][14] Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.[13][14]
-
Reaction Setup: In a 96-well plate, combine:
-
H3R-expressing membranes (e.g., 15 µg protein/well).
-
A fixed concentration of a suitable H3R radioligand (e.g., 1 nM [3H]-N-α-Methylhistamine).[14]
-
Increasing concentrations of (r)-(-)-alpha-Methylhistamine (or other unlabeled competitor).
-
For determining non-specific binding, use a high concentration of a potent unlabeled H3R ligand (e.g., 10 µM clobenpropit).[13]
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium, typically 1-2 hours at 25°C.[13][26]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Allow the filters to dry, add scintillation fluid, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Protocol 2: In Vivo Assessment of Cognitive Function (Object Recognition Test)
This protocol assesses the effect of (r)-(-)-alpha-Methylhistamine on short-term recognition memory in rodents, a common paradigm where it has shown reproducible effects.[15]
Step-by-Step Methodology:
-
Habituation (Days 1-2): Individually place each animal (e.g., Wistar rat) into the testing arena (an open-field box) for 10 minutes per day with no objects present. This reduces anxiety and exploratory behavior unrelated to the objects.
-
Administration (Day 3): 30 minutes prior to the training session, administer (r)-(-)-alpha-Methylhistamine (e.g., via intraperitoneal injection) or the vehicle solution to the control group. Dose selection is critical and should be based on literature precedents.[15]
-
Training Session (T1): Place the animal into the arena, which now contains two identical objects (Object A1 and A2). Allow the animal to explore freely for a set period (e.g., 5-10 minutes). Record the session on video for later analysis.
-
Retention Interval: Return the animal to its home cage. The delay between the training and testing sessions can be varied to test short-term (e.g., 1-3 hours) or long-term memory.
-
Testing Session (T2): Place the animal back into the same arena, but this time one of the familiar objects has been replaced with a novel object (Object A1 and Object B). Allow the animal to explore for 5 minutes and record the session.
-
Data Analysis: A blinded observer should score the amount of time the animal spends actively exploring each object (sniffing or touching with nose/paws). Calculate a Discrimination Index (DI) using the formula: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates the animal remembers the familiar object and prefers the novel one. (r)-(-)-alpha-Methylhistamine administered before training typically impairs performance, resulting in a DI close to zero.[15]
Critical Controls for Reproducibility:
-
Ensure objects have no inherent preference and are thoroughly cleaned between trials.
-
Counterbalance the location of the novel object during testing.
-
Maintain consistent lighting and minimal auditory disturbances.
-
Always include a vehicle-treated control group.
Conclusion
This compound is an indispensable pharmacological tool for studying the histamine H3 receptor. Its high potency and selectivity ensure that, under well-controlled conditions, it can produce highly reproducible findings, particularly in in vitro systems. For in vivo research, achieving reproducibility requires a sophisticated understanding of its pharmacokinetic limitations and the implementation of rigorous experimental designs, including appropriate dosing regimens and the confirmatory use of selective antagonists. By following validated protocols and appreciating the causality behind experimental choices, researchers can continue to leverage this crucial compound to reliably investigate the complex roles of the H3 receptor in health and disease.
References
-
ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. [Link]
-
Cui, Y., et al. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry. [Link]
-
ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. [Link]
-
Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. [Link]
-
Rapanelli, M., et al. (2017). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. The Journal of Neuroscience. [Link]
-
Passani, M. B., et al. (1999). Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia. Behavioural Brain Research. [Link]
-
Bongers, G., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
-
Sadek, B., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. [Link]
-
Lin, J-S., et al. (2008). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology. [Link]
-
Immunomart. (n.d.). (R)-(-)-α-Methylhistamine dihydrobromide. [Link]
-
Bordi, F., et al. (1992). Synthesis and binding assays of H3-receptor ligands. Il Farmaco. [Link]
-
Schelshorn, D., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. [Link]
-
ResearchGate. (n.d.). Randomized Controlled Study of the Histamine H3 Inverse Agonist MK-0249 in Adult Attention-Deficit/Hyperactivity Disorder. [Link]
-
Sadek, B., et al. (2005). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Mini Reviews in Medicinal Chemistry. [Link]
-
McLeod, R. L., et al. (1994). Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs. British Journal of Pharmacology. [Link]
-
Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology. [Link]
-
Wikipedia. (n.d.). H3 receptor antagonist. [Link]
-
Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. [Link]
-
Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. [Link]
-
Yamasaki, S., et al. (1995). The Disposition of (R)-alpha-methylhistamine, a Histamine H3-receptor Agonist, in Rats. Journal of Pharmacy and Pharmacology. [Link]
-
Abu-El-Asrar, R., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience. [Link]
-
Nagai, H., et al. (2002). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. Journal of Cardiovascular Pharmacology. [Link]
-
McLeod, R. L., et al. (1994). Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs. British Journal of Pharmacology. [Link]
-
Puurunen, K., & Lecklin, A. (1995). R-alpha-methylhistamine-induced Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats via Central Histamine H3 Receptors. Pharmacology & Toxicology. [Link]
-
Vianna, G. S., & Coruzzi, G. (1999). Role of Histamine H3 Receptors in Control of Mouse Intestinal Motility in Vivo and in Vitro: Comparison With alpha2-adrenoceptors. General Pharmacology: The Vascular System. [Link]
-
Oishi, R., et al. (1994). Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice. Methods and Findings in Experimental and Clinical Pharmacology. [Link]
-
Morini, G., et al. (1997). Histological effect of (R)-alpha-methylhistamine on ethanol damage in rat gastric mucosa: influence on mucus production. Digestive Diseases and Sciences. [Link]
-
BioCrick. (n.d.). (R)-(-)-α-Methylhistamine dihydrobromide | CAS:868698-49-1. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Tocris Bioscience [tocris.com]
- 4. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]
- 5. (R)-(-)-α-Methylhistamine dihydrobromide - Immunomart [immunomart.com]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-(-)-α-Methylhistamine dihydrobromide | CAS:868698-49-1 | Potent, standard H3 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The disposition of (R)-alpha-methylhistamine, a histamine H3-receptor agonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of histamine H3 receptors in control of mouse intestinal motility in vivo and in vitro: comparison with alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 20. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 22. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 23. Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. R-alpha-methylhistamine-induced inhibition of gastric acid secretion in pylorus-ligated rats via central histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of (r)-(-)-alpha-Methylhistamine dihydrobromide and Endogenous Histamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the synthetic compound (r)-(-)-alpha-Methylhistamine dihydrobromide and the endogenous biogenic amine, histamine. As a senior application scientist, the aim is to deliver a nuanced understanding of their respective efficacies at histamine receptors, grounded in experimental data and established scientific principles. This document moves beyond a simple cataloging of facts to explain the causality behind experimental choices and provide a framework for self-validating protocols.
Introduction: Delineating Specificity from Broad-Spectrum Activity
Endogenous histamine is a pleiotropic signaling molecule, exerting a wide array of physiological and pathological effects through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] Its broad-spectrum activity is fundamental to processes ranging from allergic and inflammatory responses (H1 and H4) and gastric acid secretion (H2) to neurotransmission (H3).[1][2]
In contrast, (r)-(-)-alpha-Methylhistamine is a chiral synthetic derivative of histamine designed for greater receptor selectivity.[3] It is recognized primarily as a potent and selective agonist for the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[3][4] This guide will dissect the nuances of this selectivity and compare the functional consequences of receptor activation by both molecules.
Comparative Receptor Binding Affinity and Potency
A direct comparison of the binding affinities (Ki or Kd) and functional potencies (EC50) of (r)-(-)-alpha-Methylhistamine and histamine across all four human histamine receptor subtypes reveals the basis for their distinct pharmacological profiles. The following table summarizes key quantitative data from various studies. It is important to note that these values are compiled from different experimental systems and should be interpreted as a comparative overview rather than a direct, side-by-side analysis under identical conditions.
| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| (r)-(-)-alpha-Methylhistamine | pKi = 4.8 (weak affinity)[5] | pKi < 3.5 (very weak affinity)[5] | Kd = 50.3 nM [5][6] | EC50 = 66 nM (eosinophil shape change)[1][7]; >200-fold selectivity for H3 over H4[1][7] |
| Endogenous Histamine | EC50 ≈ 24 µM - 69.3 nM (calcium flux)[8] | log EC50 = -7.75 (gene transcription) | Agonist activity[4] | Agonist activity[1] |
Table 1: Comparative Receptor Affinities and Potencies. This table highlights the significantly higher affinity and potency of (r)-(-)-alpha-Methylhistamine for the H3 receptor compared to other histamine receptor subtypes and in comparison to the broader activity profile of histamine.
The data clearly illustrates that while histamine is a promiscuous agonist, (r)-(-)-alpha-Methylhistamine demonstrates marked selectivity for the H3 receptor. Its weak affinity for H1 and H2 receptors underscores its utility as a specific tool for probing H3 receptor function. While it does exhibit activity at the H4 receptor, its potency is considerably lower than at the H3 receptor.[1][7]
Differential Efficacy and Downstream Signaling
The functional consequences of receptor activation by these two agonists are dictated by the distinct signaling pathways coupled to each histamine receptor subtype.
Histamine H1 Receptor: Gq/11-Mediated Signaling
Activation of the H1 receptor by histamine leads to the coupling of the Gq/11 alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is central to the pro-inflammatory and allergic responses mediated by histamine. Due to its very low affinity for the H1 receptor, (r)-(-)-alpha-Methylhistamine is a very weak agonist at this site and does not elicit significant H1-mediated responses.
Histamine H2 Receptor: Gs-Mediated Signaling
The H2 receptor is coupled to the Gs alpha subunit. Agonist binding, primarily by histamine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is famously involved in the stimulation of gastric acid secretion by parietal cells in the stomach. (r)-(-)-alpha-Methylhistamine's negligible affinity for the H2 receptor means it does not significantly engage this pathway.
Histamine H3 and H4 Receptors: Gi/o-Mediated Signaling
Both H3 and H4 receptors couple to the Gi/o alpha subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This is where (r)-(-)-alpha-Methylhistamine exerts its primary effects. As a potent H3 agonist, it effectively inhibits the release of histamine and other neurotransmitters from nerve terminals, a key regulatory feedback mechanism in the central nervous system.[4] While it can also activate H4 receptors, which are primarily expressed on immune cells and involved in chemotaxis and cytokine release, its efficacy is greater at the H3 receptor.[1][7] Histamine, being the endogenous ligand, activates both H3 and H4 receptors.
Experimental Protocols for Efficacy Determination
The following are standardized protocols for assessing the binding and functional efficacy of histamine receptor agonists.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Membrane Preparation:
-
Culture cells stably or transiently expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]-mepyramine for H1, [3H]-tiotidine for H2, [3H]-Nα-methylhistamine for H3).
-
Add increasing concentrations of the unlabeled test compound ((r)-(-)-alpha-Methylhistamine or histamine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Calcium Mobilization for H1 Receptor Activity
This assay measures the increase in intracellular calcium concentration following H1 receptor activation.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the H1 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the agonist ((r)-(-)-alpha-Methylhistamine or histamine).
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the agonist dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Protocol 3: Functional Assay - cAMP Measurement for H2, H3, and H4 Receptor Activity
This assay quantifies changes in intracellular cAMP levels following receptor activation.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the H2, H3, or H4 receptor into a 96-well plate and culture overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Compound Addition and Lysis:
-
For H2 receptor (Gs-coupled), add increasing concentrations of the agonist.
-
For H3 and H4 receptors (Gi-coupled), add a cAMP-stimulating agent (e.g., forskolin) followed by increasing concentrations of the agonist.
-
Incubate for a defined period.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Quantification:
-
Use a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen) to measure the cAMP concentration in the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis:
-
For the H2 receptor, plot the cAMP concentration against the log agonist concentration to determine the EC50 for cAMP production.
-
For H3 and H4 receptors, plot the inhibition of forskolin-stimulated cAMP production against the log agonist concentration to determine the EC50 for cAMP inhibition.
-
Conclusion: A Tale of Two Agonists
The comparative efficacy of this compound and endogenous histamine is a clear illustration of the principles of receptor selectivity and its impact on pharmacological function. Histamine, as the body's natural ligand, acts as a broad-spectrum agonist, activating all four receptor subtypes and thereby orchestrating a diverse range of physiological responses.
In stark contrast, (r)-(-)-alpha-Methylhistamine serves as a highly selective tool, primarily targeting the H3 receptor with high potency. This selectivity makes it an invaluable pharmacological probe for dissecting the roles of the H3 receptor in neurotransmitter release and its potential as a therapeutic target for neurological and psychiatric disorders. Its minimal activity at H1 and H2 receptors avoids the widespread physiological effects associated with histamine, such as allergic reactions and changes in gastric acid secretion. While it does possess some activity at the H4 receptor, its preference for H3 remains significant.
For researchers and drug development professionals, the choice between these two agonists is dictated by the experimental question at hand. Histamine is the appropriate choice for studying the integrated physiological response to histaminergic activation, while (r)-(-)-alpha-Methylhistamine is the superior tool for the specific investigation and modulation of the histamine H3 receptor.
References
-
Oishi, R., Itoh, Y., Nishibori, M., & Saeki, K. (1989). Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain. Journal of Neurochemistry, 52(5), 1388–1392. [Link]
-
Histamine receptor. (2023). In Wikipedia. [Link]
-
Hancock, A. A. (2006). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. CNS & Neurological Disorders - Drug Targets, 5(3), 333–348. [Link]
-
Arrang, J. M., Garbarg, M., Lancelot, J. C., Lecomte, J. M., Pollard, H., Robba, M., Schunack, W., & Schwartz, J. C. (1987). Highly potent and selective ligands for histamine H3-receptors. Nature, 327(6118), 117–123. [Link]
-
McLeod, R. L., Gertner, S. B., & Hey, J. A. (1994). Cardiovascular effects of R-alpha-methylhistamine, a selective histamine H3 receptor agonist, in rats: lack of involvement of histamine H3 receptors. European Journal of Pharmacology, 251(1), 43–51. [Link]
-
Hill, S. J. (1990). Histamine receptor agonists (H 1 , H 2 , and H 3 ). In G-Protein-Coupled Receptors (pp. 143-167). Springer, Boston, MA. [Link]
-
Coruzzi, G., Adami, M., Bertaccini, G., & Schunack, W. (1997). Role of histamine H3 receptors in control of mouse intestinal motility in vivo and in vitro: comparison with alpha2-adrenoceptors. British Journal of Pharmacology, 120(2), 251–256. [Link]
-
de Esch, I. J. P., Timmers, C. M., van der Goot, H., & Timmerman, H. (1998). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 41(16), 2886–2894. [Link]
-
Sadek, B., & Stark, H. (2016). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Bioorganic & Medicinal Chemistry, 24(16), 3664–3673. [Link]
-
Keller, M., Hussmann, D., Lacher, S., Seifert, R., & Strasser, A. (2021). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. Journal of Medicinal Chemistry, 64(12), 8569–8585. [Link]
-
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (2013). University of Regensburg. [Link]
-
H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. (n.d.). Eurofins Discovery. [Link]
-
Lipp, R., Arrang, J. M., Buschmann, J., Garbarg, M., Luger, P., Schunack, W., & Schwartz, J. C. (1991). Novel Chiral H3-receptor Agonists. Agents and Actions Supplements, 33, 277–282. [Link]
-
Histamine H1 Receptor Assay. (n.d.). Innoprot. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002). In Methods in Molecular Biology (Vol. 190, pp. 29-44). Humana Press. [Link]
-
Korte, A., Takahama, K., Shishido, Y., Kameyama, T., & Miyata, K. (1996). Binding characteristics of a histamine H3-receptor antagonist, [3H]S-methylthioperamide: comparison with alpha-methylhistamine binding to rat tissues. Japanese Journal of Pharmacology, 71(4), 305–312. [Link]
-
Histamine Type I (H1) Receptor Radioligand Binding Studies on Normal T Cell Subsets, B Cells, and Monocytes. (1987). Cellular Immunology, 108(2), 437–447. [Link]
-
Affinities of histamine, histamine receptor agonists and an- tagonists for the H 3 receptor on cortical synaptosomes of the rat. (1995). Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 45–50. [Link]
-
Antihistamine. (2023). In Wikipedia. [Link]
-
Recovery rate of histamine-induced calcium mobilization upon washout of histamine H1 receptor antagonists in CHO cells. (2018). PLoS ONE, 13(6), e0198303. [Link]
-
Histamine receptor. (2023). In Wikipedia. [Link]
-
Dickenson, J. M., & Hill, S. J. (1994). Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP. British Journal of Pharmacology, 113(4), 1145–1152. [Link]
-
Histamine H3 receptor. (2023). In Wikipedia. [Link]
-
α-Methylhistamine. (2023). In Wikipedia. [Link]
-
Baker, J. G. (2008). A study of antagonist affinities for the human histamine H2 receptor. British Journal of Pharmacology, 153(6), 1208–1219. [Link]
-
Riach, R. A., Duncan, G., Williams, M. R., & Webb, S. F. (1995). Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells. The Journal of Physiology, 486(Pt 2), 273–282. [Link]
-
The histamine H1 receptor in GT1-7 neuronal cells is regulated by calcium influx and KN-62, a putative inhibitor of calcium/calmodulin protein kinase II. (1997). British Journal of Pharmacology, 120(1), 121–128. [Link]
-
Gutzmer, R., et al. (2002). Human skin mast cells express H2 and H4, but not H3 receptors. The Journal of Investigative Dermatology, 118(6), 1049–1054. [Link]
-
McLeod, R. L., Gertner, S. B., & Hey, J. A. (1993). Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs. British Journal of Pharmacology, 110(2), 553–558. [Link]
-
Histamine H1 receptor. (2023). In Wikipedia. [Link]
-
Human Histamine H4 Receptor Stable Cell Line. (n.d.). GenScript. [Link]
-
Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. (2020). Molecules, 25(12), 2776. [Link]
-
Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). International Journal of Molecular Sciences, 24(23), 17056. [Link]
Sources
- 1. Molecular and cellular analysis of human histamine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of histamine and N(alpha)-methylhistamine on neuronal function in the guinea-pig oesophagus and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement and characterization of histamine and methylhistamine in human urine under histamine-rich and histamine-poor diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of (r)-(-)-alpha-Methylhistamine dihydrobromide's effects with antagonists
An In-Depth Guide to the In Vivo Validation of (r)-(-)-alpha-Methylhistamine dihydrobromide's H3 Receptor-Mediated Effects Using Selective Antagonists
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vivo effects of this compound. The core principle is to demonstrate that its pharmacological actions are specifically mediated by the histamine H3 receptor (H3R). This is achieved through a self-validating experimental design employing a panel of selective histamine receptor antagonists.
Foundational Understanding: (r)-(-)-alpha-Methylhistamine and the H3 Receptor
This compound is a potent and highly selective agonist for the H3 receptor, exhibiting a Kd of 50.3 nM and over 200-fold selectivity against the H4 receptor.[1][2] The H3 receptor is a critical Gi/o protein-coupled receptor predominantly expressed in the central nervous system.[3][4][5]
Its primary functions are twofold:
-
Presynaptic Autoreceptor: Located on histaminergic neurons, it inhibits the synthesis and release of histamine, forming a negative feedback loop.[5][6]
-
Presynaptic Heteroreceptor: It is also located on non-histaminergic neurons, where it modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[5]
This modulatory role makes the H3 receptor an attractive therapeutic target for cognitive and sleep disorders.[5][7][8][9][10] Validating that a compound like (r)-(-)-alpha-Methylhistamine acts specifically through this receptor is the foundational step for any further development.
H3 Receptor Signaling Mechanism
Activation of the H3R by an agonist initiates a cascade that provides the mechanistic basis for its effects. This understanding is crucial for interpreting in vivo data.
Caption: A structured workflow for in vivo antagonist validation studies ensures reproducibility and minimizes variability.
Example Protocol: Nociception Assessment via the Tail-Flick Test
This protocol uses a thermal nociception model, a common and quantifiable assay for centrally-acting compounds. The latency for a mouse to "flick" its tail from a heat source is a measure of its pain threshold. [11][12][13] Objective: To determine if the antinociceptive effect of (r)-(-)-alpha-Methylhistamine is mediated by the H3 receptor.
Methodology:
-
Animals: Male mice (e.g., C57BL/6 strain), weighing 20-25 grams. Acclimatize animals to the testing room for at least 60 minutes before the experiment begins. [12]2. Apparatus: Tail-flick analgesiometer with a radiant heat source.
-
Baseline Measurement:
-
Gently place each mouse in a restrainer.
-
Position the distal portion of the tail over the heat source.
-
Activate the heat source and timer. The time taken for the mouse to flick its tail (latency) is automatically recorded.
-
Crucial for safety and data integrity: Set a maximum cut-off time (e.g., 10-12 seconds) to prevent tissue damage. [11]Any animal not responding by this time is removed from the heat and assigned the cut-off latency.
-
Take 2-3 baseline readings for each mouse and average them.
-
-
Treatment Groups & Administration:
-
Group 1 (Control): Vehicle (e.g., sterile saline, i.p.) 30 minutes prior to Saline (i.p.).
-
Group 2 (Agonist Effect): Vehicle (i.p.) 30 minutes prior to (r)-(-)-alpha-Methylhistamine (e.g., 5 mg/kg, i.p.). [2][6] * Group 3 (H3 Blockade): Ciproxifan (e.g., 3 mg/kg, i.p.) 30 minutes prior to (r)-(-)-alpha-Methylhistamine (5 mg/kg, i.p.). [14][15] * Group 4 (H1 Control): Mepyramine (e.g., 10 mg/kg, i.p.) 30 minutes prior to (r)-(-)-alpha-Methylhistamine (5 mg/kg, i.p.).
-
Group 5 (H2 Control): Ranitidine (e.g., 20 mg/kg, i.p.) 30 minutes prior to (r)-(-)-alpha-Methylhistamine (5 mg/kg, i.p.).
-
-
Post-Treatment Assessment: Measure the tail-flick latency for each animal at set intervals after agonist/saline administration (e.g., 15, 30, 45, and 60 minutes). [11]6. Data Analysis:
-
Convert the raw latency scores into a percentage of the Maximum Possible Effect (%MPE) to normalize the data.
-
Formula: %MPE = [ (Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency) ] × 100
-
Analyze the results using a two-way ANOVA with post-hoc tests to compare between groups at each time point.
-
Interpreting the Data: Expected Outcomes
The results should paint a clear picture of H3R-specific action. The data, when organized in a table, allows for easy comparison across treatment groups.
Table 2: Example of Expected Peak Antinociceptive Effects (%MPE)
| Treatment Group | Expected Peak %MPE (Mean ± SEM) | Interpretation |
| Vehicle + Saline | 4.5 ± 1.2 | No significant effect, establishing baseline. |
| Vehicle + (r)-(-)-alpha-Methylhistamine | 72.3 ± 5.1 | The agonist produces a strong, statistically significant antinociceptive effect. |
| Ciproxifan + (r)-(-)-alpha-Methylhistamine | 8.1 ± 1.8 | The H3R antagonist completely blocks the agonist's effect, confirming H3R mediation. |
| Mepyramine + (r)-(-)-alpha-Methylhistamine | 69.5 ± 4.9 | The H1R antagonist has no impact on the agonist's effect, ruling out H1R involvement. |
| Ranitidine + (r)-(-)-alpha-Methylhistamine | 71.0 ± 5.5 | The H2R antagonist has no impact, ruling out H2R involvement. |
| p < 0.001 compared to Vehicle + Saline group. | ||
| p < 0.001 compared to Vehicle + (r)-(-)-alpha-Methylhistamine group. |
Conclusion and Broader Implications
Following this comprehensive guide allows for the unambiguous in vivo validation of (r)-(-)-alpha-Methylhistamine's effects as being mediated by the histamine H3 receptor. This rigorous, antagonist-based approach is a cornerstone of preclinical pharmacology, providing the high-quality, trustworthy data necessary to justify further investigation into the therapeutic potential of H3R-targeting compounds. The use of a full antagonist panel transforms a simple efficacy study into a robust, self-validating mechanistic investigation, fulfilling the highest standards of scientific integrity.
References
-
Signaling pathways associated with the histamine H3 receptor. - ResearchGate. [Link]
-
Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. [Link]
-
Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... - ResearchGate. [Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. [Link]
-
Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine - PubMed. [Link]
-
The histamine H4 receptor: from orphan to the clinic - PMC - PubMed Central. [Link]
-
Investigate the analgesic properties of morphine in mice using the tail-flick method - RJPTSimLab. [Link]
-
The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PubMed Central. [Link]
-
A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed. [Link]
-
JNJ-7777120 - Wikipedia. [Link]
-
A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - Frontiers. [Link]
-
Tail Flick - IMPC. [Link]
-
Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed. [Link]
-
Tail Flick V.1 - Protocols.io. [Link]
-
Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed. [Link]
-
Tail Flick Assay - Diabetic Complications Consortium (DiaComp). [Link]
-
Tail flick test - Wikipedia. [Link]
-
Ciproxifan - Wikipedia. [Link]
-
In Vivo Effects of Some Histamine H1-receptor Antagonists on Monoamine Metabolism in the Mouse Brain - PubMed. [Link]
-
Pharmacology and clinical efficacy of ranitidine, a new H2-receptor antagonist - PubMed. [Link]
-
Ciproxifan – Knowledge and References - Taylor & Francis. [Link]
-
Ranitidine--a new H2-receptor antagonist - PubMed. [Link]
-
Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC - NIH. [Link]
-
The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - NIH. [Link]
-
H3 receptor antagonist - Wikipedia. [Link]
-
Ranitidine--a new H2-receptor antagonist. - Scilit. [Link]
-
In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PubMed. [Link]
-
Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain - PubMed. [Link]
-
(R)-(-)-α-Methylhistamine dihydrobromide - Immunomart. [Link]
-
R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed. [Link]
-
In vitro actions of ranitidine, a new histamine H2-receptor antagonist - PubMed. [Link]
-
Identification and characterization of histamine H1- and H2-receptors in guinea-pig left atrial membranes by [3H]-mepyramine and [3H]-tiotidine binding - PubMed. [Link]
-
Mepyramine, a histamine H1 receptor antagonist, inhibits the metabolic activity of rat and human P450 2D forms - ResearchGate. [Link]
-
Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PubMed Central. [Link]
-
The histamine system and cognitive function: An in vivo H3 receptor PET imaging study in healthy volunteers and patients with schizophrenia - PubMed. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ciproxifan - Wikipedia [en.wikipedia.org]
- 9. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histamine system and cognitive function: An in vivo H3 receptor PET imaging study in healthy volunteers and patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
